molecular formula C19H21N5O B15586727 BYK 49187

BYK 49187

Cat. No.: B15586727
M. Wt: 335.4 g/mol
InChI Key: YKJJROIKVYSPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BYK 49187 is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl]-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-12-17(21-11-20-12)13-5-8-23(9-6-13)19-22-15-4-2-3-14-16(25)7-10-24(19)18(14)15/h2-4,11,13H,5-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJROIKVYSPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2CCN(CC2)C3=NC4=CC=CC5=C4N3CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of BYK 49187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with high affinity for both PARP-1 and PARP-2.[1] These nuclear enzymes are critical components of the base excision repair (BER) pathway, playing a pivotal role in the repair of DNA single-strand breaks (SSBs). The primary mechanism of action of this compound involves the enzymatic inhibition of PARP, which leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs results in genomic instability and subsequent cell death through a process known as synthetic lethality. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Quantitative Data Summary

The inhibitory potency of this compound against PARP-1 and PARP-2 has been quantified in cell-free enzymatic assays. The following table summarizes the key inhibitory activity data.

TargetAssay TypeValueReference
Human PARP-1Cell-Free Enzymatic AssaypIC50: 8.36[2]
Murine PARP-2Cell-Free Enzymatic AssaypIC50: 7.50[2]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

In vivo studies have also demonstrated the biological activity of this compound. In a rat model of myocardial infarction, intravenous administration of this compound at a dose of 3 mg/kg followed by a 3 mg/kg/h infusion resulted in a significant 22% reduction in infarct size.[3][4] Furthermore, blood samples from rats treated with 3 mg/kg of this compound showed a significant 80% inhibition of PARP-1 activity.[4]

Core Signaling Pathways

The mechanism of action of this compound is centered on the disruption of the PARP-mediated DNA damage response pathway. The following diagrams illustrate the key signaling events.

PARP_Signaling cluster_0 Normal DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes BER_Complex Base Excision Repair (BER) Complex Recruitment (e.g., XRCC1) PAR->BER_Complex recruits DNA_Repair SSB Repair BER_Complex->DNA_Repair

Figure 1. PARP-mediated DNA single-strand break repair pathway.

BYK49187_MoA cluster_1 Action of this compound cluster_2 Cellular Context: Homologous Recombination Deficiency BYK49187 This compound PARP_Inhibition PARP-1 / PARP-2 Inhibition BYK49187->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Replication_Fork Replication Fork Collapse SSB_Accumulation->Replication_Fork DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork->DSB_Formation HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB_Repair_Failure DSB Repair Failure DSB_Formation->DSB_Repair_Failure Unrepaired HR_Deficiency->DSB_Repair_Failure Genomic_Instability Genomic Instability DSB_Repair_Failure->Genomic_Instability Cell_Death Cell Death (Synthetic Lethality) Genomic_Instability->Cell_Death

Figure 2. Synthetic lethality induced by this compound in HR-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

PARP-1 and PARP-2 Cell-Free Enzymatic Inhibition Assay

This protocol is based on the methods described by Eltze et al. (2008) for determining the in vitro inhibitory potency of compounds against PARP enzymes.

Objective: To quantify the enzymatic inhibition of recombinant human PARP-1 and murine PARP-2 by this compound.

Materials:

  • Recombinant human PARP-1 and murine PARP-2 enzymes

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • [³H]NAD+ (nicotinamide adenine (B156593) dinucleotide)

  • Histones (e.g., from calf thymus)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 30% trichloroacetic acid, TCA)

  • Scintillation cocktail

  • 96-well microplates

  • Filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, activated DNA, and histones.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the reaction by adding the recombinant PARP enzyme (either PARP-1 or PARP-2).

  • Immediately after, add [³H]NAD+ to all wells to start the enzymatic reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding the cold TCA stop solution.

  • Transfer the reaction mixtures to a filter plate and wash several times with cold TCA to remove unincorporated [³H]NAD+.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • The amount of incorporated [³H]NAD+ is proportional to the PARP enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 and subsequently the pIC50 value.

Cellular PARP Activity Assay

This assay measures the ability of this compound to inhibit PARP activity within intact cells.

Objective: To assess the cellular potency of this compound in inhibiting PARP-1 activity.

Materials:

  • Human cell line (e.g., A549 lung carcinoma cells)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer

  • Antibodies: anti-PAR (poly(ADP-ribose)) and a loading control (e.g., anti-actin)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10 minutes).

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using the cell lysates.

  • Probe the membrane with an anti-PAR antibody to detect the levels of poly(ADP-ribosylation) and an antibody for a loading control.

  • Quantify the band intensities for PAR and the loading control.

  • Normalize the PAR signal to the loading control for each sample.

  • Calculate the percentage of inhibition of PAR formation at each concentration of this compound compared to the vehicle-treated, DNA-damaged control.

  • Determine the cellular IC50 value from the dose-response curve.

In Vivo Model of Myocardial Infarction

This protocol outlines the in vivo assessment of the cardioprotective effects of this compound in a rat model.

Objective: To evaluate the efficacy of this compound in reducing infarct size following myocardial ischemia and reperfusion.

Materials:

  • Anesthetized rats

  • Surgical equipment for thoracotomy and coronary artery ligation

  • This compound for intravenous administration

  • Vehicle control

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Image analysis software

Procedure:

  • Anesthetize the rats and perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 25 minutes) to induce ischemia.

  • Administer this compound or vehicle as an intravenous bolus followed by a continuous infusion during the reperfusion period.

  • Remove the ligature to allow for reperfusion of the coronary artery for a set time (e.g., 2 hours).

  • At the end of the reperfusion period, excise the heart.

  • Slice the heart into transverse sections and incubate with TTC stain. TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • Image the heart slices and use image analysis software to quantify the area at risk (the area supplied by the occluded artery) and the infarct size.

  • Calculate the infarct size as a percentage of the area at risk.

  • Compare the infarct size between the this compound-treated group and the vehicle control group to determine the therapeutic efficacy.

Conclusion

This compound is a potent dual inhibitor of PARP-1 and PARP-2. Its mechanism of action, centered on the inhibition of DNA single-strand break repair and the induction of synthetic lethality in HR-deficient cancer cells, positions it as a promising candidate for targeted cancer therapy. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of PARP inhibitors like this compound, from initial enzymatic characterization to in vivo efficacy studies. Further research into the cytotoxic effects of this compound in a broader range of cancer cell lines with defined genetic backgrounds will be crucial in fully elucidating its therapeutic potential.

References

BYK 49187: An In-depth Technical Guide on PARP-1 vs. PARP-2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, for PARP-1 versus PARP-2. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Core Concept: The Role of PARP-1 and PARP-2 in DNA Repair

Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2 are key enzymes in the cellular response to DNA damage, particularly in the Base Excision Repair (BER) pathway.[1] Upon detection of a single-strand break (SSB) in DNA, PARP-1 and PARP-2 bind to the damaged site. This binding activates their enzymatic function, leading to the synthesis of long chains of poly(ADP-ribose) (PAR) from NAD+. These PAR chains act as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[2] Inhibition of PARP-1 and PARP-2 by small molecules like this compound prevents this PARylation, stalling the repair of SSBs. This can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks, a mechanism that is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a concept known as synthetic lethality).[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against PARP-1 and PARP-2 has been quantified using cell-free enzymatic assays. The potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

TargetAssay TypeSpeciespIC50Reference
PARP-1Cell-free recombinant enzymeHuman8.36--INVALID-LINK--
PARP-2Cell-free recombinant enzymeMurine7.50--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for determining the in vitro and cellular activity of PARP inhibitors like this compound.

In Vitro Cell-Free PARP Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP-1 or PARP-2 by measuring the incorporation of a radioactively labeled substrate.

Principle: The assay measures the incorporation of [³H]-NAD+ into histone proteins by the PARP enzyme. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PARP-1 or murine PARP-2

  • Histones (acceptor protein)

  • [³H]-NAD+ (radioactive substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • This compound or other test compounds

  • 20% Trichloroacetic Acid (TCA)

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, histones, and activated DNA.

  • Add serial dilutions of this compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the PARP enzyme and [³H]-NAD+.

  • Incubate the plate at 25°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Stop the reaction by adding ice-cold 20% TCA to precipitate the proteins.

  • Transfer the contents of the plate to a GF/C filter plate and wash multiple times with ice-cold TCA to remove unincorporated [³H]-NAD+.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the pIC50 value by non-linear regression analysis.

Cellular PARP Activity Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR) formation.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The amount of PAR produced is then visualized and quantified using an anti-PAR antibody.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • DNA-damaging agent (e.g., 10 mM H₂O₂)

  • Fixation solution (e.g., ice-cold methanol)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-PAR monoclonal antibody

  • Secondary antibody: Fluorescently labeled anti-mouse IgG

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Induce DNA damage by treating the cells with H₂O₂ for 15 minutes.

  • Immediately wash the cells with ice-cold PBS and fix with methanol (B129727) for 10 minutes at -20°C.

  • Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-PAR antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of PAR staining in the nucleus for each condition.

  • Calculate the percentage of inhibition of PAR formation for each concentration of this compound and determine the pIC50 value.

Visualizations

Signaling Pathway: Base Excision Repair (BER)

BER_Pathway cluster_damage DNA Damage cluster_parp PARP Activation cluster_inhibition Inhibition cluster_par PARylation cluster_repair Repair Complex Recruitment cluster_outcome Outcome DNA_damage Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_damage->PARP1_2 Detection PARP1_2_active Activated PARP-1 / PARP-2 PARP1_2->PARP1_2_active Activation PAR Poly(ADP-ribose) (PAR) PARP1_2_active->PAR Synthesizes BYK49187 This compound BYK49187->PARP1_2_active Inhibits XRCC1 XRCC1 PAR->XRCC1 Recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair_Complex Repair Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Mediates

Caption: The role of PARP-1 and PARP-2 in the Base Excision Repair pathway and its inhibition by this compound.

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_end Result start Start compound_prep Prepare Serial Dilutions of this compound start->compound_prep assay_setup Set up Assay Plates (Cell-free or Cellular) compound_prep->assay_setup incubation Incubate with PARP Enzyme and Substrates assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Measure Signal (e.g., Radioactivity, Fluorescence) reaction_stop->detection data_processing Calculate % Inhibition detection->data_processing curve_fitting Non-linear Regression (Dose-Response Curve) data_processing->curve_fitting ic50_calc Determine IC50/pIC50 curve_fitting->ic50_calc end End ic50_calc->end

Caption: A generalized workflow for determining the IC50 value of a PARP inhibitor.

References

Unveiling the Biological Activity of BYK 49187: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with specific activity against PARP-1 and PARP-2.[1][2][3] These nuclear enzymes are integral to the cellular response to DNA damage, playing a crucial role in the repair of single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[4] The inhibition of PARP activity by this compound represents a promising therapeutic strategy, particularly in the field of oncology. This is achieved through a concept known as synthetic lethality, which is particularly effective in cancer cells harboring deficiencies in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations.[4] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its inhibitory potency, mechanism of action, and effects in both cellular and in vivo models.

Core Mechanism of Action: PARP Inhibition

This compound exerts its biological effects by competitively binding to the active site of PARP-1 and PARP-2 enzymes, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains.[5] In a healthy cell, upon detection of a DNA single-strand break, PARP-1 and PARP-2 are recruited to the site of damage.[4] They then catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to themselves and other acceptor proteins in a process called PARylation.[4] This PAR polymer serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, to facilitate the repair of the break.[4][6] By inhibiting PARP, this compound prevents the formation of these PAR chains, which stalls the repair of SSBs.[4]

Synthetic Lethality in BRCA-Deficient Cancers

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[1][7] When PARP is inhibited by this compound, the unrepaired SSBs can degenerate into more cytotoxic DSBs during DNA replication.[8] Since the HR repair mechanism is already faulty in these cells, they are unable to efficiently repair these DSBs, leading to genomic instability and ultimately, cell death.[8] This selective killing of cancer cells with a specific DNA repair defect, while sparing normal cells with functional HR, is the principle of synthetic lethality.[1][2]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified in various assays, demonstrating its high affinity for PARP-1 and PARP-2.

Target EnzymeAssay TypeCell LinePotency (pIC50)Reference
Recombinant Human PARP-1Cell-free-8.36[2][3]
Murine PARP-2Cell-free-7.50[2][3]
PAR (in situ)CellularA549 (Human Lung Carcinoma)7.80[3]
PAR (in situ)CellularC4I (Human Cervical Carcinoma)7.02[3]
PAR (in situ)CellularH9c2 (Rat Cardiomyoblasts)7.65[3]

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in DNA Repair and Inhibition by this compound

PARP1_Signaling cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound cluster_2 Synthetic Lethality in BRCA-deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PARP1_inhibited Inhibited PARP-1 PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER DNA_Repaired DNA Repaired BER->DNA_Repaired BYK49187 This compound BYK49187->PARP1 inhibits SSB_accumulation SSB Accumulation PARP1_inhibited->SSB_accumulation leads to DSB_formation Double-Strand Break (DSB) (during replication) SSB_accumulation->DSB_formation HR_deficient Deficient Homologous Recombination (HR) DSB_formation->HR_deficient cannot be repaired by BRCA_deficient BRCA-deficient Cancer Cell BRCA_deficient->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis leads to

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by this compound in BRCA-deficient cells.

Experimental Workflow: In Vitro PARP Inhibition Assay

PARP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PARP-1/2 - Activated DNA - NAD+ - this compound dilutions start->prepare_reagents reaction_setup Set up reaction in microplate: - Add buffer, activated DNA, PARP enzyme, and varying concentrations of this compound prepare_reagents->reaction_setup incubation1 Pre-incubate to allow inhibitor binding reaction_setup->incubation1 initiate_reaction Initiate reaction by adding NAD+ incubation1->initiate_reaction incubation2 Incubate at 37°C initiate_reaction->incubation2 stop_reaction Stop reaction incubation2->stop_reaction detection Detect PAR formation (e.g., colorimetric, fluorometric, or radiolabeled NAD+ incorporation) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine pIC50 value detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro PARP inhibition assay to determine the potency of compounds like this compound.

Experimental Protocols

In Vitro PARP Activity Assay (Colorimetric)

This protocol is a generalized procedure based on commercially available kits.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • 10X PARP Buffer

  • 10X NAD+

  • This compound

  • Streptavidin-HRP

  • Colorimetric substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of PARP buffer, NAD+, and this compound at various concentrations.

  • Reaction Setup: To the histone-coated wells, add 50 µL of 1X PARP buffer, 5 µL of this compound or vehicle control, and 5 µL of activated DNA.

  • Enzyme Addition: Add 10 µL of diluted PARP-1 enzyme to each well.

  • Initiation: Start the reaction by adding 10 µL of 1X NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Detection: Add 100 µL of Streptavidin-HRP to each well and incubate at room temperature for 60 minutes.

  • Washing: Repeat the washing step.

  • Color Development: Add 100 µL of the colorimetric substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound and determine the pIC50 value.

In Vivo Rat Model of Myocardial Infarction

This protocol is a generalized procedure based on published studies.[5][9][10][11][12]

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

Materials:

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)

  • Surgical instruments for thoracotomy

  • Ventilator

  • Suture material (e.g., 6-0 silk)

  • This compound solution for intravenous administration

  • Vehicle control (e.g., saline)

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it for artificial ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-45 minutes.

  • Drug Administration: Administer this compound or vehicle intravenously at the start of reperfusion (release of the ligature). A typical dosing regimen might be a bolus injection followed by a continuous infusion.[3]

  • Reperfusion: Release the ligature to allow blood flow to resume.

  • Closure: Close the chest cavity and allow the animal to recover.

  • Infarct Size Assessment: After a set reperfusion period (e.g., 24 hours), euthanize the rat and excise the heart.

  • Staining: Slice the ventricles and stain with TTC. Viable myocardium stains red, while the infarcted area remains pale.

  • Image Analysis: Digitize the heart slices and quantify the area of infarction relative to the total area at risk.

  • Data Analysis: Compare the infarct size between the this compound-treated group and the vehicle control group to determine the percentage of reduction.

Conclusion

This compound is a potent and specific inhibitor of PARP-1 and PARP-2. Its mechanism of action, centered on the disruption of DNA single-strand break repair, leads to synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as BRCA mutations. Furthermore, its demonstrated efficacy in an in vivo model of myocardial infarction suggests potential therapeutic applications beyond oncology. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating the biological activities and therapeutic potential of this and other PARP inhibitors.

References

In Vitro Profile of BYK 49187: A PARP Inhibitor for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro properties of BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, quantitative inhibitory activity, and the experimental protocols for its characterization.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound is a small molecule inhibitor that primarily targets PARP-1 and PARP-2.[1][2][3][4] These nuclear enzymes are critical components of the DNA damage response (DDR) system, particularly in the Base Excision Repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1] Upon detecting an SSB, PARP-1 and PARP-2 bind to the damaged DNA and synthesize poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins.[1] This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair proteins.[1]

By inhibiting the enzymatic activity of PARP-1 and PARP-2, this compound prevents the formation of these PAR chains, thereby stalling the repair of SSBs.[1] In cells with competent homologous recombination (HR) repair pathways, these stalled SSBs can be repaired. However, in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs). This ultimately results in cell death through a mechanism known as synthetic lethality.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified in both cell-free and cellular assay systems. The following tables summarize the key quantitative data for its biological activity.

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2 [1]

Target EnzymeAssay TypePotency (pIC50)
Recombinant Human PARP-1Cell-free8.36
Murine PARP-2Cell-free7.50

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation [1]

Cell LineCell TypePotency (pIC50)
A549Human Lung Carcinoma7.80
C4IHuman Cervical Carcinoma7.02
H9c2Rat Cardiomyoblasts7.65

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Mechanism of Action of this compound cluster_pathway Cellular Response to DNA Damage cluster_intervention Pharmacological Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_Damage->PARP recruits Replication DNA Replication DNA_Damage->Replication PARylation PAR Chain Synthesis (PARylation) PARP->PARylation catalyzes BER_Complex Base Excision Repair (BER) Complex Recruitment (e.g., XRCC1) PARylation->BER_Complex recruits DNA_Repair SSB Repair BER_Complex->DNA_Repair facilitates DSB Double-Strand Break (DSB) Replication->DSB leads to Cell_Death Apoptosis / Cell Death DSB->Cell_Death BYK49187 This compound BYK49187->Inhibition Inhibition->PARP inhibits

Caption: Mechanism of Action of this compound in DNA Repair Pathways.

Workflow for In Vitro PARP Inhibition Assay cluster_workflow start Start prepare_reagents Prepare Reagents: - Recombinant PARP Enzyme - Activated DNA - Biotinylated NAD+ - this compound dilutions start->prepare_reagents plate_coating Coat 96-well plate with histones (or other PARP substrate) prepare_reagents->plate_coating add_components Add PARP enzyme, activated DNA, and this compound to wells plate_coating->add_components initiate_reaction Initiate reaction by adding Biotinylated NAD+ add_components->initiate_reaction incubation Incubate to allow PARylation initiate_reaction->incubation wash_steps Wash wells to remove unbound reagents incubation->wash_steps add_detection Add Streptavidin-HRP wash_steps->add_detection incubation2 Incubate add_detection->incubation2 wash_steps2 Wash wells incubation2->wash_steps2 add_substrate Add HRP substrate (e.g., TMB) wash_steps2->add_substrate measure_signal Measure absorbance or luminescence add_substrate->measure_signal analyze_data Analyze data and determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: General Workflow for an In Vitro PARP Inhibition Assay.

Workflow for Cellular Cytotoxicity Assay (MTT/SRB) cluster_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells cell_adherence Allow cells to adhere overnight seed_cells->cell_adherence prepare_compound Prepare serial dilutions of this compound cell_adherence->prepare_compound treat_cells Treat cells with this compound dilutions prepare_compound->treat_cells incubation Incubate for a defined period (e.g., 72 hours) treat_cells->incubation assay_procedure Perform MTT or SRB assay procedure incubation->assay_procedure measure_absorbance Measure absorbance assay_procedure->measure_absorbance calculate_viability Calculate percent cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 end End determine_ic50->end

References

Preclinical Profile of BYK 49187: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BYK 49187, a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Characteristics

This compound is an imidazoquinolinone derivative that potently inhibits the activity of PARP-1 and PARP-2.[1][2] These nuclear enzymes are critical components of the cellular DNA damage response, playing a key role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3] By inhibiting PARP, this compound disrupts this repair process, which can be therapeutically exploited, particularly in oncology. The concept of synthetic lethality, where the inhibition of PARP is selectively lethal to cancer cells with pre-existing defects in other DNA repair pathways (such as those involving BRCA1 or BRCA2 mutations), is a cornerstone of its therapeutic rationale.[3]

Quantitative In Vitro and In Vivo Data

The inhibitory potency of this compound has been quantified in both enzymatic and cellular assays. Furthermore, its efficacy has been demonstrated in a preclinical in vivo model of myocardial infarction.[1][2]

In Vitro PARP Inhibition
Assay TypeTargetSpeciespIC50
Cell-Free Enzymatic AssayPARP-1Human (recombinant)8.36
Cell-Free Enzymatic AssayPARP-2Murine7.50
Cellular PARP Assay (A549 cells)PARPHuman7.80
Cellular PARP Assay (C4I cells)PARPHuman7.02
Cellular PARP Assay (H9c2 cells)PARPRat7.65

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

In Vivo Efficacy in a Rat Model of Myocardial Infarction
Treatment GroupDosageReduction in Infarct Size
Vehicle--
This compound (low dose)Not specified6% (not significant)
This compound (high dose)3 mg/kg i.v. bolus + 3 mg/kg/h i.v. infusion22% (significant)

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to facilitate reproducibility and further investigation.

Cell-Free PARP-1 and PARP-2 Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on purified PARP-1 and PARP-2 enzymes.

Principle: This assay measures the incorporation of a radioactively labeled NAD+ substrate onto histone proteins by the PARP enzyme. A decrease in radioactivity indicates inhibition of PARP activity.

Materials:

  • Recombinant human PARP-1 or murine PARP-2

  • Histones

  • [³H]NAD+

  • Activated DNA

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • This compound at various concentrations

  • 20% (w/v) Trichloroacetic acid (TCA)

  • Scintillation fluid

Procedure:

  • A reaction mixture is prepared containing assay buffer, histones, and activated DNA.

  • This compound is added to the reaction mixture at a range of concentrations.

  • The enzymatic reaction is initiated by the addition of the PARP enzyme and [³H]NAD+.

  • The reaction is incubated for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • The reaction is terminated by the addition of ice-cold 20% TCA, which precipitates the proteins.

  • The precipitate is collected by filtration and washed to remove unincorporated [³H]NAD+.

  • The radioactivity of the filter is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each concentration of this compound, and the pIC50 value is determined.

Cellular PARP Inhibition Assay

Objective: To assess the ability of this compound to inhibit PARP activity within intact cells.

Principle: PARP activity is induced in cultured cells by a DNA-damaging agent. The amount of poly(ADP-ribose) (PAR), the product of PARP activity, is then quantified using an antibody-based detection method.

Materials:

  • Human lung epithelial A549, human cervical carcinoma C4I, or rat cardiac myoblast H9c2 cells

  • Cell culture medium and reagents

  • This compound at various concentrations

  • DNA-damaging agent (e.g., H₂O₂)

  • Fixative (e.g., cold methanol/acetone)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

  • Cells are seeded in appropriate culture vessels (e.g., 96-well plates or chamber slides).

  • Cells are pre-incubated with various concentrations of this compound for a specified time.

  • PARP activity is stimulated by treating the cells with a DNA-damaging agent (e.g., H₂O₂).

  • After a short incubation, the cells are fixed and permeabilized.

  • The cells are incubated with a primary antibody that specifically recognizes PAR.

  • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

  • The level of PAR formation is visualized by fluorescence microscopy or quantified using a plate reader.

  • The percentage of inhibition of PAR formation is calculated for each concentration of this compound, and the pIC50 value is determined.

Rat Model of Myocardial Infarction

Objective: To evaluate the in vivo efficacy of this compound in reducing myocardial infarct size following ischemia-reperfusion injury.

Principle: A temporary ligation of the left anterior descending (LAD) coronary artery in an anesthetized rat induces myocardial ischemia. Subsequent removal of the ligation allows for reperfusion. The size of the resulting infarct is measured to assess the cardioprotective effect of the compound.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic agents (e.g., pentobarbital)

  • Surgical instruments for thoracotomy and LAD ligation

  • Ventilator

  • This compound solution for intravenous administration

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Rats are anesthetized, intubated, and ventilated.

  • A left thoracotomy is performed to expose the heart.

  • The LAD coronary artery is ligated for a defined period (e.g., 30 minutes) to induce ischemia.

  • This compound is administered as an intravenous bolus (3 mg/kg) just before reperfusion, followed by a continuous intravenous infusion (3 mg/kg/h) during the reperfusion period (e.g., 2 hours).[1][2]

  • After the reperfusion period, the heart is excised.

  • The heart is sectioned and stained with TTC to differentiate between viable (red) and infarcted (pale) tissue.

  • The area of infarction is measured and expressed as a percentage of the total ventricular area.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are a direct consequence of its inhibition of PARP-1 and PARP-2, which disrupts key DNA repair and cell signaling pathways.

Base Excision Repair (BER) Pathway and PARP Inhibition

The BER pathway is essential for repairing single-strand DNA breaks. PARP-1 and PARP-2 are key players in this process. Upon detecting a DNA break, PARP enzymes bind to the damaged site and synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the subsequent steps of repair. This compound, by inhibiting the enzymatic activity of PARP, prevents the formation of these PAR chains, thereby stalling the repair of single-strand breaks.

BER_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_Damage->PARP binds to PARylation PARylation (pADPr synthesis) PARP->PARylation catalyzes Stalled_Repair Stalled SSB Repair Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment facilitates Repair DNA Repair Recruitment->Repair leads to BYK49187 This compound Inhibition Inhibition BYK49187->Inhibition Inhibition->PARP inhibits

Caption: Role of PARP in Base Excision Repair and its inhibition by this compound.

Synthetic Lethality in BRCA-Deficient Cells

In cells with a functional homologous recombination (HR) pathway, the stalled single-strand breaks caused by PARP inhibition can be repaired. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, these stalled SSBs can collapse replication forks during DNA replication, leading to the formation of double-strand breaks (DSBs). The inability of these HR-deficient cells to repair DSBs results in genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal, HR-proficient cells is known as synthetic lethality.

Synthetic_Lethality cluster_0 Normal Cell (HR-Proficient) cluster_1 Cancer Cell (BRCA-Deficient / HR-Deficient) SSB_Normal Single-Strand Break (SSB) PARPi_Normal PARP Inhibition (this compound) SSB_Normal->PARPi_Normal DSB_Normal Double-Strand Break (DSB) PARPi_Normal->DSB_Normal HR_Repair Homologous Recombination Repair (HR) DSB_Normal->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival SSB_Cancer Single-Strand Break (SSB) PARPi_Cancer PARP Inhibition (this compound) SSB_Cancer->PARPi_Cancer DSB_Cancer Double-Strand Break (DSB) PARPi_Cancer->DSB_Cancer No_HR_Repair Defective HR Repair DSB_Cancer->No_HR_Repair cannot be repaired Cell_Death Cell Death (Synthetic Lethality) No_HR_Repair->Cell_Death

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Workflow for In Vivo Myocardial Infarction Model

The following diagram outlines the key steps in the experimental workflow for evaluating the cardioprotective effects of this compound in a rat model of myocardial infarction.

MI_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Perform Thoracotomy Anesthesia->Surgery Ligation Ligate LAD Coronary Artery (Ischemia) Surgery->Ligation Treatment Administer this compound (i.v. bolus + infusion) Ligation->Treatment Reperfusion Remove Ligation (Reperfusion) Treatment->Reperfusion Euthanasia Euthanize Rat Reperfusion->Euthanasia Heart_Excision Excise Heart Euthanasia->Heart_Excision Staining TTC Staining Heart_Excision->Staining Analysis Measure Infarct Size Staining->Analysis End End Analysis->End

Caption: Workflow for the rat model of myocardial infarction.

References

The PARP Inhibitor BYK 49187: A Technical Guide for DNA Repair Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor targeting Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These nuclear enzymes are integral to the cellular response to DNA damage, playing a critical role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] The inhibition of PARP activity by compounds like this compound has emerged as a significant therapeutic strategy in oncology. This approach leverages the concept of "synthetic lethality," proving particularly effective in cancers with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes.[1] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative inhibitory activity, and relevant experimental protocols for its investigation in DNA repair pathway research.

Mechanism of Action: Inducing Synthetic Lethality

The primary mechanism through which this compound exerts its anti-cancer effects is by inducing synthetic lethality in cells with deficient Homologous Recombination (HR) repair.

  • Inhibition of Base Excision Repair: PARP-1 and PARP-2 are among the first responders to DNA single-strand breaks. Upon detecting a break, they bind to the DNA and synthesize long chains of poly(ADP-ribose) (PAR), a process known as PARylation. This PAR chain acts as a scaffold, recruiting other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair.[1] this compound binds to the active site of PARP-1 and PARP-2, preventing this PARylation process. Consequently, the repair of SSBs is stalled.[1]

  • Formation of Double-Strand Breaks: When a cell with unrepaired SSBs enters the S phase of the cell cycle, the replication fork collapses at the site of the break, leading to the formation of a more severe lesion: a double-strand break (DSB).

  • Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised. The inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells by a PARP inhibitor is termed synthetic lethality.

G cluster_0 cluster_1 cluster_2 cluster_3 DNA_SSB DNA Single-Strand Break (SSB) PARP PARP-1/2 DNA_SSB->PARP recruits Replication DNA Replication (S-Phase) DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER initiates BYK This compound BYK->PARP inhibits DSB Double-Strand Break (DSB) Replication->DSB HR_WT HR-Proficient Cell (BRCA Wild-Type) DSB->HR_WT HR_Deficient HR-Deficient Cell (BRCA Mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_WT->HR_Repair functional Cell_Survival Cell Survival HR_Repair->Cell_Survival leads to HR_Deficient_Repair Defective HR Repair HR_Deficient->HR_Deficient_Repair non-functional Apoptosis Apoptosis HR_Deficient_Repair->Apoptosis leads to

Caption: Synthetic lethality pathway induced by this compound.

Quantitative Data Presentation

The following tables summarize the inhibitory activity of this compound and provide representative cytotoxicity data for other potent PARP inhibitors in cancer cell lines with defined BRCA status, illustrating the principle of synthetic lethality.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Target pIC50 Source
Cell-free Inhibition Recombinant Human PARP-1 8.36

| Cell-free Inhibition | Murine PARP-2 | 7.50 | |

Table 2: Representative In Vitro Cytotoxicity of PARP Inhibitors in Breast Cancer Cell Lines

Cell Line BRCA Status Olaparib (µM) Niraparib (µM) Rucaparib (µM) Talazoparib (µM) Source
MDA-MB-436 BRCA1 mutant 4.7 3.2 2.3 0.13 [2]
HCC1937 BRCA1 mutant 96 11 13 10 [2]
MDA-MB-231 BRCA wild-type ≤20 ≤20 ≤20 0.48 [2]
MDA-MB-468 BRCA wild-type <10 <10 <10 0.8 [2]
MCF-7 BRCA wild-type ~11 ~5.4 ~10 ~1.1 [2]

| BT-474 | BRCA wild-type | >20 | ~13 | >20 | >20 |[2] |

Table 3: Representative In Vitro Cytotoxicity of PARP Inhibitors in an Ovarian Cancer Cell Line

Cell Line BRCA Status Olaparib (µM) Niraparib (µM) Rucaparib (µM) Talazoparib (µM) Source

| PEO1 | BRCA2 mutant | 0.1405 | 0.2168 | 0.0417 | 0.00008 |[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound in a research setting.

Protocol 1: Cell-Free PARP-1 Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PARP-1.

  • Principle: The assay measures the incorporation of a labeled NAD+ substrate onto histone proteins by recombinant PARP-1. The signal is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Histones (acceptor protein)

    • Biotinylated-NAD+ (substrate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Streptavidin-coated plates

    • Detection reagent (e.g., HRP-conjugated anti-biotin antibody and TMB substrate)

  • Procedure:

    • Coat a 96-well streptavidin plate with histones.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted this compound or vehicle control to the wells.

    • Add a reaction mixture containing recombinant PARP-1 and biotinylated-NAD+ to initiate the reaction.

    • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

    • Wash the plate to remove unincorporated biotinylated-NAD+.

    • Add a detection reagent and incubate.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 or pIC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.

G A 1. Seed Cells (e.g., MDA-MB-436, MDA-MB-231) in 96-well plate B 2. Treat with serial dilutions of this compound A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (B1609692) Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 G->H

Caption: Workflow for a typical cell viability (MTT) assay.
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cell Seeding: Seed cells (e.g., BRCA-mutant and BRCA-wild-type lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle and untreated controls.

    • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

G cluster_0 Preparation cluster_1 Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A Culture BRCA-mutant cancer cells (e.g., MDA-MB-436) B Prepare cell suspension in Matrigel A->B C Subcutaneously inject cells into flank of immunocompromised mice B->C D Monitor tumor growth until ~100-150 mm³ C->D E Randomize mice into treatment groups (Vehicle, this compound) D->E F Administer treatment (e.g., oral gavage, daily) E->F G Measure tumor volume and body weight (2x/week) F->G H Calculate Tumor Growth Inhibition (TGI) G->H I Assess toxicity (body weight, clinical signs) G->I

Caption: Experimental workflow for an in vivo xenograft study.
  • Principle: To assess the in vivo efficacy of this compound by monitoring its effect on the growth of human tumor xenografts in immunocompromised mice.

  • Materials:

    • BRCA-mutant human cancer cell line (e.g., MDA-MB-436)

    • Immunocompromised mice (e.g., NOD-SCID)

    • Matrigel

    • This compound

    • Appropriate vehicle for drug formulation

  • Procedure:

    • Cell Preparation: Culture the selected cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.[4]

    • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[4]

    • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]

    • Drug Administration: Prepare the this compound formulation in the designated vehicle. Administer the treatment (e.g., daily via oral gavage) for a defined period (e.g., 21 days).[4]

    • Efficacy and Toxicity Monitoring: Measure tumor volume and body weight twice weekly.[4]

    • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the vehicle control group.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2, representing a valuable tool for investigating the DNA damage response and the concept of synthetic lethality. Its high affinity for its targets and its demonstrated biological activity make it a compound of significant interest for preclinical oncology research, particularly in the context of BRCA-deficient cancers. The experimental protocols and data presented in this guide offer a framework for researchers to effectively design and execute studies to further elucidate the therapeutic potential of this compound.

References

Early-Stage Research of BYK 49187: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research involving BYK 49187, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its evaluation. Visualizations of relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of its scientific foundation.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets PARP-1 and PARP-2, two nuclear enzymes critical for the cellular response to DNA damage.[1] These enzymes are primary sensors of DNA single-strand breaks (SSBs) and are integral to the Base Excision Repair (BER) pathway.[1] Upon detecting a DNA break, PARP-1 and PARP-2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins in a process known as PARylation.[1] This PARylation acts as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, to the site of damage, thereby facilitating the repair process.[1]

This compound exerts its therapeutic effect by binding to the active site of the PARP enzymes, which prevents the synthesis of PAR chains.[2] This inhibition stalls the repair of SSBs.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs leads to the collapse of replication forks, the formation of cytotoxic DNA double-strand breaks (DSBs), and ultimately, cell death through a mechanism known as synthetic lethality.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activity of this compound as reported in early-stage research.

Table 1: In Vitro Inhibitory Potency of this compound

Target Enzyme/ProcessAssay TypeSpecies/Cell LinepIC50Reference
PARP-1Cell-free recombinant-8.36[3][4][5]
PARP-2Cell-free recombinantMurine7.50[3][4][5]
PAR FormationCellularA549 (Human Lung Carcinoma)7.80[4]
PAR FormationCellularC4I7.02[4]
PAR FormationCellularH9c2 (Rat Myoblast)7.65[4]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

DoseAdministration RouteEffectReference
Low DoseIntravenous~6% reduction in infarct size[4]
3 mg/kg followed by 3 mg/kg/hIntravenous22% reduction in infarct size (significant)[4]
3 mg/kgIntravenous80% inhibition of PARP-1 in blood samples[4]

Signaling Pathway and Experimental Workflows

PARP Inhibition in Base Excision Repair

The following diagram illustrates the role of PARP-1 and PARP-2 in the Base Excision Repair (BER) pathway and the mechanism of inhibition by this compound.

PARP_BER_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibition by this compound cluster_2 Cellular Consequences in Cancer DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_Damage->PARP recruits PARylation PAR Synthesis (PARylation) PARP->PARylation catalyzes Stalled_Repair Stalled SSB Repair PARP->Stalled_Repair XRCC1 Recruitment of XRCC1 & other repair proteins PARylation->XRCC1 scaffolds Repair DNA Repair XRCC1->Repair BYK49187 This compound Inhibition Inhibition BYK49187->Inhibition Inhibition->PARP blocks Replication_Fork_Collapse Replication Fork Collapse Stalled_Repair->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis

Mechanism of PARP inhibition by this compound in the BER pathway.
Experimental Workflow: In Vitro PARP Inhibition Assay

This diagram outlines the general workflow for assessing the inhibitory activity of this compound on PARP enzymes in a cell-free or cellular context.

In_Vitro_Workflow start Start prep Prepare Assay Plate (e.g., with histones) start->prep add_reagents Add Reagents: - PARP Enzyme - Activated DNA - Biotinylated NAD+ prep->add_reagents add_byk Add this compound (various concentrations) add_reagents->add_byk incubate Incubate at Controlled Temperature add_byk->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection: - Add Streptavidin-HRP - Add Substrate stop_reaction->detection readout Measure Signal (Colorimetric/Fluorometric) detection->readout analysis Data Analysis: Calculate % Inhibition Determine pIC50 readout->analysis end End analysis->end In_Vivo_Workflow start Start anesthetize Anesthetize Rat start->anesthetize thoracotomy Perform Thoracotomy to Expose Heart anesthetize->thoracotomy ligate Ligate Left Anterior Descending (LAD) Coronary Artery (Ischemia) thoracotomy->ligate administer Administer this compound or Vehicle (i.v.) ligate->administer reperfuse Remove Ligature (Reperfusion) administer->reperfuse euthanize Euthanize Animal reperfuse->euthanize excise Excise Heart euthanize->excise stain Stain with TTC to Differentiate Viable and Infarcted Tissue excise->stain quantify Image and Quantify Infarct Size stain->quantify compare Compare Treated vs. Vehicle Groups quantify->compare end End compare->end

References

Methodological & Application

BYK 49187: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with specific activity against PARP-1 and PARP-2.[1][2][3][4] These nuclear enzymes are integral to the cellular response to DNA damage, playing a critical role in the repair of single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[1] Inhibition of PARP by this compound prevents the formation of poly(ADP-ribose) (PAR) chains, a key step in the recruitment of DNA repair proteins.[1] This disruption of DNA repair can lead to the accumulation of DNA damage and ultimately, cell death. This mechanism is of particular therapeutic interest in oncology, where it can induce synthetic lethality in cancer cells harboring deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1]

Data Presentation

Solubility of this compound
SolventConcentration
DMSOUp to 10 mM
EthanolUp to 50 mM

Data sourced from product information sheets.[3]

Inhibitory Activity of this compound
Target EnzymeAssay TypeCell LinePotency (pIC50)
Recombinant Human PARP-1Cell-freeN/A8.36
Murine PARP-2Cell-freeN/A7.50
PAR FormationCellularA549 (Human Lung Carcinoma)7.80
PAR FormationCellularC4I (Human Cervical Carcinoma)7.02
PAR FormationCellularH9c2 (Rat Cardiomyoblasts)7.65

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).[1][2]

Signaling Pathway

This compound targets the PARP-1 and PARP-2 enzymes, which are activated by DNA single-strand breaks. Upon activation, PARP utilizes NAD+ as a substrate to synthesize and attach poly(ADP-ribose) (PAR) chains to itself and other acceptor proteins. These PAR chains act as a scaffold to recruit DNA repair machinery, including XRCC1, to the site of damage to facilitate repair. By inhibiting the catalytic activity of PARP-1 and PARP-2, this compound prevents the formation of these PAR chains, thereby stalling the repair of single-strand breaks.[1]

BYK49187_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_SSB->PARP activates PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes using NAD NAD+ NAD->PARP XRCC1 XRCC1 & other DNA Repair Proteins PAR->XRCC1 recruits Repair DNA Repair XRCC1->Repair BYK49187 This compound BYK49187->PARP inhibits Stalled_Repair Stalled SSB Repair & Accumulation of DNA Damage

Caption: Mechanism of action of this compound in the PARP signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO. The molecular weight of this compound is 335.4 g/mol .[3][4]

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Note: It is recommended to use a batch-specific molecular weight found on the vial label or Certificate of Analysis for precise calculations.[3]

Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

Protocol:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[1]

  • Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound being tested.

  • Use the freshly prepared working solutions immediately for treating cells.

General Cell-Based Assay Workflow

This workflow provides a general guideline for assessing the effect of this compound on cultured cells.

Cell_Culture_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence prepare_compound Prepare this compound working solutions and vehicle control adherence->prepare_compound treat_cells Remove old medium and add medium with this compound or vehicle prepare_compound->treat_cells incubation Incubate for desired duration (e.g., 24, 48, 72 hours) treat_cells->incubation assay Perform desired downstream assay (e.g., viability, apoptosis, etc.) incubation->assay analysis Data analysis assay->analysis end End analysis->end

Caption: A general experimental workflow for cell-based assays with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1] These nuclear enzymes are critical in the cellular response to DNA damage, playing a key role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Inhibition of PARP activity with this compound presents a promising therapeutic strategy, particularly in oncology, by inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations.[1] This document provides an overview of the currently available data on this compound and outlines general protocols for its investigation in in vivo models, based on a single preclinical study. It is important to note that publicly available data on the in vivo use of this compound, particularly in oncology models, is limited. The information provided herein is based on a study in a rat model of myocardial infarction and general knowledge of PARP inhibitors. Researchers should consider this a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific animal models and research questions.

Data Presentation

In Vitro Inhibitory Activity
Target EnzymeAssay TypePotency (pIC50)
Recombinant Human PARP-1Cell-free8.36
Murine PARP-2Cell-free7.50

Table 1: In Vitro Inhibitory Potency of this compound.[1]

Cellular Inhibitory Activity on PAR Formation
Cell LineCell TypePotency (pIC50)
A549Human Lung Carcinoma7.80
C4IHuman Cervical Carcinoma7.02
H9c2Rat Cardiomyoblasts7.65

Table 2: Cellular Inhibitory Activity of this compound.[1]

In Vivo Efficacy in a Rat Model of Myocardial Infarction
Treatment GroupDoseRoute of Administration
Vehicle-Intravenous
This compound (high dose)3 mg/kg followed by 3 mg/kg/hIntravenous

Table 3: Dosing from an In Vivo Study of this compound.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PARP-1 and PARP-2. In normal cells, PARP enzymes are recruited to sites of single-strand DNA breaks and catalyze the formation of poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA. By inhibiting this process, this compound leads to an accumulation of unrepaired single-strand breaks.

In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted into more lethal double-strand breaks during DNA replication. The inability of these cells to repair double-strand breaks through the faulty HR pathway leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP PARP-1 / PARP-2 DNA_SSB->PARP activates Replication DNA Replication DNA_SSB->Replication PARylation PAR Chain Formation (PARylation) PARP->PARylation BYK49187 This compound BYK49187->PARP inhibits BER Base Excision Repair (BER) PARylation->BER DNA_Repair DNA Repair BER->DNA_Repair DSB Double-Strand Break Replication->DSB leads to HR_proficient HR-Proficient Cells DSB->HR_proficient repaired by HR_deficient HR-Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_deficient cannot be repaired in Cell_Survival Cell Survival HR_proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

Figure 1: Signaling pathway of PARP inhibition by this compound and the principle of synthetic lethality in HR-deficient cells.

Experimental Protocols

Important Note: The following protocols are generalized based on the limited available data and common practices for in vivo studies with PARP inhibitors. It is crucial to conduct dose-finding and toxicity studies for this compound in the specific animal model being used before initiating efficacy studies.

Formulation of this compound for In Vivo Administration

The solubility of this compound is a critical factor for its in vivo formulation. While specific vehicle information for the published in vivo study is not available, a common starting point for formulating similar small molecule inhibitors for intravenous administration is a solution containing a solubilizing agent. For oral or intraperitoneal administration, suspension formulations are often used.

Example Vehicle for Intravenous (IV) Administration (To be optimized):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Example Vehicle for Oral (PO) or Intraperitoneal (IP) Administration (To be optimized):

  • 0.5% - 1% Methylcellulose in sterile water

  • 5% DMSO in corn oil

Preparation Protocol:

  • Weigh the required amount of this compound.

  • For IV formulation, first dissolve this compound in DMSO.

  • Add PEG300 and Tween 80, and mix thoroughly.

  • Finally, add saline to the desired final volume and vortex until a clear solution is formed.

  • For PO/IP formulation, create a suspension in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

  • Prepare fresh on the day of dosing.

In Vivo Efficacy Study in a Xenograft Mouse Model (General Protocol)

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Experimental Workflow:

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., BRCA-mutant cell line) Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude mice) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. This compound or Vehicle Administration Randomization->Dosing Monitoring 7. Tumor Volume & Body Weight Measurement Dosing->Monitoring Euthanasia 8. Euthanasia at Predefined Endpoint Monitoring->Euthanasia Tumor_Excision 9. Tumor Excision and Weight Measurement Euthanasia->Tumor_Excision Analysis 10. Further Analysis (e.g., Western Blot, IHC) Tumor_Excision->Analysis

Figure 2: General experimental workflow for an in vivo xenograft study.

Methodology:

  • Cell Culture: Culture a cancer cell line of interest (e.g., a BRCA1/2-mutant breast or ovarian cancer cell line) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old). Allow for at least one week of acclimatization.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Drug Administration:

    • Route: Based on preliminary studies, administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

    • Dosage: A starting point for dose-finding could be extrapolated from the intravenous dose used in the rat myocardial infarction study (3 mg/kg), but significant optimization will be required.[1] A dose range of 1-50 mg/kg could be explored in initial dose-finding studies.

    • Frequency: Dosing can be once daily (QD) or twice daily (BID), depending on the pharmacokinetic properties of the compound, which are currently unknown.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health and behavior of the animals daily.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 1500-2000 mm³), or if signs of significant toxicity (e.g., >20% body weight loss, ulceration, distress) are observed.

  • Tissue Collection: At the endpoint, excise the tumors and record their weight. Tissues can be flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry.

  • Data Analysis: Analyze the differences in tumor growth between the treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed anti-tumor effects.

Disclaimer

The information provided in these application notes is for research purposes only and is based on limited publicly available data. The recommended dosages and protocols are intended as a general guide and have not been validated for all in vivo models. It is the responsibility of the researcher to determine the appropriate dosage, administration route, and experimental design for their specific studies. A thorough literature search for the latest information on this compound and related PARP inhibitors is strongly recommended. Always adhere to institutional and national guidelines for the ethical and humane use of animals in research.

References

Application Notes: Determining PARP Activity Inhibition using BYK 49187

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1][2] PARP-1 and PARP-2 are key responders to DNA single-strand breaks (SSBs).[3] Upon detecting a break, PARP binds to the damaged DNA, activating its enzymatic function. This leads to the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[3] This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, facilitating the Base Excision Repair (BER) pathway.[3]

Inhibition of PARP has emerged as a significant therapeutic strategy in oncology. By blocking the repair of SSBs, PARP inhibitors cause these breaks to accumulate, leading to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[2][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are critical for homologous recombination-based DSB repair), this accumulation of DSBs is lethal, a concept known as synthetic lethality.[3]

BYK 49187 is a potent small-molecule inhibitor targeting the enzymatic activity of PARP-1 and PARP-2.[3][5] Its ability to disrupt DNA repair makes it a valuable tool for research in oncology and other fields where PARP signaling is implicated.[3] These application notes provide detailed protocols for assessing the inhibitory activity of this compound in both cell-free and cellular-based PARP activity assays.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound is typically quantified by its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Target/SystemAssay TypepIC50Reference
Recombinant Human PARP-1Cell-Free8.36[6][7]
Murine PARP-2Cell-Free7.50[6][7]
A549 Cells (PAR formation)Cellular7.80[7]
C4I Cells (PAR formation)Cellular7.02[7]
H9c2 Cells (PAR formation)Cellular7.65[7]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of PARP-1 in the DNA damage response and the mechanism of inhibition by this compound.

PARP_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair recruits BER Base Excision Repair (BER) Repair->BER facilitates SSB_Repaired SSB Repaired BER->SSB_Repaired BYK49187 This compound BYK49187->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and inhibition by this compound.

Experimental Protocols

Two primary methods are presented for evaluating the inhibitory effect of this compound on PARP activity.

Protocol 1: Cell-Free In Vitro PARP Inhibition Assay (Radiometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PARP-1 or PARP-2 by measuring the incorporation of radioactively labeled NAD+ into a histone substrate.[3]

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histones (acceptor protein)

  • [³H]-NAD+ (radioactive substrate)

  • Activated DNA (to stimulate PARP activity)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Ice-cold 20% Trichloroacetic acid (TCA)

  • Scintillation counter and cocktail

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing assay buffer, histones, and activated DNA.

  • Add Inhibitor: Add various concentrations of this compound to the reaction wells. Include a vehicle control (e.g., DMSO) and a no-enzyme negative control.

  • Initiate Reaction: Start the enzymatic reaction by adding the PARP enzyme and [³H]-NAD+. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 10-15 minutes).[3]

  • Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 20% TCA to precipitate the proteins.[3]

  • Precipitation & Wash: Incubate on ice for 10-15 minutes. Filter the precipitate through a glass fiber filter and wash several times with 10% TCA to remove unincorporated [³H]-NAD+.[3]

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of this compound. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the pIC50 value by plotting the data using a sigmoidal dose-response curve.

Protocol 2: Cellular PARP Activity Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within intact cells by quantifying the formation of PAR polymers following induced DNA damage.[3]

Materials:

  • Adherent cells cultured on coverslips or in a 96-well imaging plate

  • DNA-damaging agent (e.g., H₂O₂ or MMS)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary anti-PAR antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Culture: Seed cells at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Induce DNA Damage: Stimulate PARP activity by treating cells with a DNA-damaging agent for a short period (e.g., 10-15 minutes).[3]

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with paraformaldehyde. Following another wash, permeabilize the cells to allow antibody entry.[3]

  • Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash and incubate with the labeled secondary antibody for 1-2 hours at room temperature in the dark.[3]

  • Staining and Mounting: Wash the cells and apply a nuclear counterstain like DAPI. Mount the coverslips onto slides or proceed with imaging in the plate.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the mean fluorescence intensity of the PAR signal per cell nucleus. Calculate the percentage of inhibition of PAR formation for each concentration of this compound and determine the pIC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps for the Cellular PARP Activity Assay.

Cellular_Assay_Workflow start Start: Seed Cells in Plate preincubate 1. Pre-incubate cells with various concentrations of this compound start->preincubate induce_damage 2. Induce DNA Damage (e.g., with H₂O₂) preincubate->induce_damage fix_perm 3. Fix and Permeabilize Cells induce_damage->fix_perm block 4. Block Non-specific Binding fix_perm->block antibodies 5. Incubate with Primary (anti-PAR) & Secondary Antibodies block->antibodies stain_image 6. Counterstain Nuclei (DAPI) and Acquire Images antibodies->stain_image analyze 7. Quantify Fluorescence Intensity and Calculate pIC50 stain_image->analyze end End analyze->end

Caption: Workflow for a cellular immunofluorescence-based PARP assay.

References

Application Notes and Protocols: BYK 49187 in Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is implicated in a variety of pathological conditions, including myocardial infarction, stroke, and acute kidney injury. A key player in the molecular cascade of IRI is the overactivation of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2. BYK 49187 is a potent inhibitor of both PARP-1 and PARP-2, making it a promising therapeutic candidate for mitigating the deleterious effects of IRI. These application notes provide a summary of the current data on the use of this compound in preclinical models of ischemia-reperfusion injury and offer detailed protocols for its investigation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in a rat model of myocardial ischemia-reperfusion injury.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction [1][2]

Treatment GroupDoseRoute of AdministrationReduction in Infarct Size (%)PARP-1 Inhibition in Blood Samples (%)
Vehicle-Intravenous--
This compound1 mg/kg bolus + 1 mg/kg/h infusionIntravenous6Not Reported
This compound3 mg/kg bolus + 3 mg/kg/h infusionIntravenous2280

Signaling Pathways in Ischemia-Reperfusion Injury and PARP Inhibition

Ischemia and subsequent reperfusion trigger a cascade of detrimental events, including excessive production of reactive oxygen species (ROS) and DNA damage. This leads to the activation of PARP-1 and PARP-2. Overactivated PARP consumes cellular NAD+ pools, leading to ATP depletion and ultimately cell death. PARP activation also facilitates the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, contributing to caspase-independent apoptosis. Furthermore, PARP plays a role in inflammatory responses, which are a hallmark of IRI. This compound, by inhibiting PARP-1 and PARP-2, can interrupt these pathological processes.

IRI_PARP_Inhibition cluster_0 Ischemia-Reperfusion cluster_1 Cellular Stress cluster_2 PARP Activation & Downstream Effects cluster_3 Cellular Outcome Ischemia Ischemia Reperfusion Reperfusion Ischemia->Reperfusion ROS_Production ↑ ROS Production Reperfusion->ROS_Production DNA_Damage DNA Damage ROS_Production->DNA_Damage PARP_Activation PARP-1/2 Activation DNA_Damage->PARP_Activation NAD_Depletion ↓ NAD+ Depletion PARP_Activation->NAD_Depletion AIF_Translocation AIF Translocation (Mitochondria to Nucleus) PARP_Activation->AIF_Translocation Inflammation ↑ Inflammation PARP_Activation->Inflammation ATP_Depletion ↓ ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cell Death (Necrosis, Apoptosis) ATP_Depletion->Cell_Death AIF_Translocation->Cell_Death Inflammation->Cell_Death BYK_49187 This compound BYK_49187->PARP_Activation Inhibits

Caption: Signaling pathway of ischemia-reperfusion injury and the inhibitory action of this compound on PARP.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical models of ischemia-reperfusion injury.

Myocardial Ischemia-Reperfusion Injury in Rats

This protocol is designed to assess the cardioprotective effects of this compound in a rat model of myocardial infarction.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., sodium pentobarbital (B6593769) or isoflurane)

  • Ventilator

  • Surgical instruments

  • 6-0 silk suture

  • This compound

  • Vehicle (e.g., saline or DMSO)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate buffered saline (PBS)

  • Formalin

Procedure:

  • Anesthetize the rat and initiate mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful occlusion can be confirmed by the paling of the anterior ventricular wall.

  • Maintain ischemia for 30-45 minutes.

  • Administer this compound or vehicle intravenously as a bolus followed by a continuous infusion just before reperfusion.

  • Release the ligature to allow for reperfusion for 2-24 hours.

  • At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).

  • Excise the heart and slice it into transverse sections.

  • Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale.

  • Fix the slices in 10% formalin.

  • Image the heart slices and quantify the infarct size as a percentage of the AAR using image analysis software.

Myocardial_IR_Workflow Start Start Anesthesia_Ventilation Anesthetize and Ventilate Rat Start->Anesthesia_Ventilation Thoracotomy Perform Left Thoracotomy Anesthesia_Ventilation->Thoracotomy LAD_Ligation Ligate LAD Coronary Artery (Ischemia) Thoracotomy->LAD_Ligation Drug_Administration Administer this compound or Vehicle LAD_Ligation->Drug_Administration Reperfusion Release Ligature (Reperfusion) Drug_Administration->Reperfusion Staining_Analysis Stain with Evans Blue & TTC Quantify Infarct Size Reperfusion->Staining_Analysis End End Staining_Analysis->End

Caption: Experimental workflow for the rat myocardial ischemia-reperfusion model.

Cerebral Ischemia-Reperfusion Injury in Mice (Middle Cerebral Artery Occlusion - MCAO)

This protocol outlines a common model for stroke to evaluate the neuroprotective potential of this compound.

Materials:

  • Male C57BL/6 mice (20-25g)

  • Anesthetics (e.g., isoflurane)

  • Surgical microscope

  • 6-0 nylon monofilament suture with a rounded tip

  • This compound

  • Vehicle

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Physiological saline

Procedure:

  • Anesthetize the mouse, maintaining body temperature at 37°C.

  • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Maintain occlusion for 60-90 minutes.

  • Administer this compound or vehicle (e.g., intraperitoneally or intravenously) at the onset of reperfusion.

  • Withdraw the filament to allow for reperfusion.

  • Allow the animal to recover and monitor for neurological deficits at 24 hours post-reperfusion using a standardized scoring system.

  • At 24 or 48 hours, euthanize the mouse and harvest the brain.

  • Slice the brain into coronal sections.

  • Incubate the sections in 2% TTC solution at 37°C for 30 minutes.

  • Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software.

Cerebral_IR_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Expose_Arteries Expose Carotid Arteries Anesthesia->Expose_Arteries MCAO Induce MCAO with Filament (Ischemia) Expose_Arteries->MCAO Drug_Administration Administer this compound or Vehicle MCAO->Drug_Administration Reperfusion Withdraw Filament (Reperfusion) Drug_Administration->Reperfusion Neurological_Assessment Assess Neurological Deficits Reperfusion->Neurological_Assessment Infarct_Analysis TTC Staining and Infarct Volume Quantification Neurological_Assessment->Infarct_Analysis End End Infarct_Analysis->End

Caption: Experimental workflow for the mouse cerebral ischemia-reperfusion (MCAO) model.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating ischemia-reperfusion injury. Its mechanism of action, through the potent inhibition of PARP-1 and PARP-2, targets a critical juncture in the pathophysiology of IRI. The provided data and protocols offer a solid foundation for researchers to further investigate the efficacy and mechanisms of this compound in various models of ischemia-reperfusion injury, with the ultimate goal of translating these preclinical findings into clinical applications.

References

Application Notes and Protocols: Inducing Synthetic Lethality in BRCA-Deficient Cells with BYK 49187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the genetic vulnerabilities of tumor cells. One of the most successful applications of this approach is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the Homologous Recombination (HR) DNA repair pathway, often caused by mutations in the BRCA1 or BRCA2 genes.[1][2] BYK 49187 is a potent small molecule inhibitor of PARP-1 and PARP-2, key enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][3][4] In cells with functional HR, inhibition of PARP is not lethal, as the resulting double-strand breaks (DSBs) that form during replication can be efficiently repaired. However, in BRCA-deficient cells, the inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death.[1] This document provides detailed application notes and protocols for utilizing this compound to induce synthetic lethality in BRCA-deficient cells.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. This data is crucial for designing effective experiments.

Table 1: In Vitro Inhibitory Activity of this compound [1][3]

Target EnzymeAssay TypePotency (pIC50)Reference
Recombinant Human PARP-1Cell-free8.36[1]
Murine PARP-2Cell-free7.50[1]

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation [1][3]

Cell LineCell TypePotency (pIC50)Reference
A549Human Lung Carcinoma7.80[1]
C4IHuman Cervical Carcinoma7.02[1]
H9c2Rat Cardiomyoblasts7.65[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of synthetic lethality and a general workflow for its investigation.

Synthetic_Lethality_Pathway Mechanism of this compound-Induced Synthetic Lethality cluster_0 Normal Cell (BRCA Proficient) cluster_1 BRCA-Deficient Cell + this compound SSB_N Single-Strand Break (SSB) PARP_N PARP-1/2 SSB_N->PARP_N activates Replication_N DNA Replication SSB_N->Replication_N BER_N Base Excision Repair (BER) PARP_N->BER_N initiates BER_N->SSB_N repairs DSB_N Double-Strand Break (DSB) Replication_N->DSB_N can lead to HR_N Homologous Recombination (HR) DSB_N->HR_N activates Repair_N DNA Repair & Cell Survival HR_N->Repair_N results in SSB_BD Single-Strand Break (SSB) PARP_BD PARP-1/2 SSB_BD->PARP_BD Replication_BD DNA Replication SSB_BD->Replication_BD BER_BD Base Excision Repair (BER) PARP_BD->BER_BD blocked BYK This compound BYK->PARP_BD inhibits DSB_BD Double-Strand Break (DSB) Replication_BD->DSB_BD leads to accumulation of HR_BD Homologous Recombination (HR) DSB_BD->HR_BD activates Apoptosis Cell Death (Apoptosis) HR_BD->Apoptosis fails, leading to

Caption: Synthetic lethality pathway in BRCA-deficient cells.

Experimental_Workflow Experimental Workflow for Assessing Synthetic Lethality cluster_assays Assessments Cell_Culture Culture BRCA-proficient and BRCA-deficient cell lines Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT, Crystal Violet) Incubation->Viability PARP_Activity PARP Activity Assay Incubation->PARP_Activity DNA_Damage DNA Damage Assay (e.g., γH2AX staining, Comet Assay) Incubation->DNA_Damage Data_Analysis Data Analysis and Comparison Viability->Data_Analysis PARP_Activity->Data_Analysis DNA_Damage->Data_Analysis Conclusion Determine synthetic lethal effect and mechanism Data_Analysis->Conclusion

Caption: General workflow for in vitro experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on BRCA-proficient and BRCA-deficient cell lines.

Materials:

  • BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Protocol 2: PARP Activity Assay (Cell-Based)

This protocol measures the inhibition of PARP activity within cells treated with this compound. A common method is to detect the product of PARP, poly(ADP-ribose) (PAR), via ELISA or Western blot.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibodies: anti-PAR (mouse monoclonal), anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Induce DNA damage by treating cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes).

  • Wash cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the level of PARP inhibition.

Protocol 3: DNA Damage Response Assay (γH2AX Staining)

This protocol assesses the level of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[6]

Materials:

  • Cells cultured on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to attach.

  • Treat cells with this compound for 24-48 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates an increase in DSBs.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of synthetic lethality in BRCA-deficient cancers. The protocols outlined in this document provide a framework for characterizing the cellular effects of this potent PARP inhibitor. By utilizing these methods, researchers can further elucidate the therapeutic potential of targeting DNA repair pathways in oncology.

References

Application Notes and Protocols for BYK 49187 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] These nuclear enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs, which can subsequently generate cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.[1]

The principle of synthetic lethality provides a strong rationale for investigating this compound in combination with other anti-cancer agents. By combining this compound with therapies that induce DNA damage or exploit other cellular vulnerabilities, it may be possible to enhance its anti-tumor efficacy, overcome resistance mechanisms, and broaden its therapeutic application to a wider range of cancer types.

These application notes provide a comprehensive guide for the design and execution of preclinical studies to evaluate the efficacy of this compound in combination with other cancer therapies. Detailed protocols for key in vitro and in vivo experiments are provided to ensure robust and reproducible data generation.

I. Rationale for Combination Therapies

Preclinical studies with various PARP inhibitors have demonstrated synergistic or additive anti-tumor effects when combined with a range of therapeutic agents. These findings provide a strong foundation for designing combination studies with this compound.

Combination with DNA Damaging Agents (Chemotherapy and Radiotherapy)

Rationale: DNA damaging agents, such as platinum-based compounds (e.g., cisplatin, carboplatin) and topoisomerase inhibitors (e.g., topotecan), induce a variety of DNA lesions, including SSBs and DSBs. By inhibiting PARP-mediated SSB repair with this compound, the cytotoxic effects of these agents can be potentiated, leading to increased tumor cell death. Similarly, radiotherapy, which induces DNA damage, can be synergized with PARP inhibition.

Combination with Immunotherapy (Immune Checkpoint Inhibitors)

Rationale: PARP inhibitors have been shown to enhance the immunogenicity of tumors. By inducing DNA damage, PARP inhibition can increase the tumor mutational burden and the release of neoantigens.[2] Furthermore, PARP inhibition can upregulate the expression of PD-L1 on tumor cells, a key target for immune checkpoint inhibitors.[2][4] The combination of this compound with anti-PD-1 or anti-PD-L1 antibodies may therefore lead to a more robust and durable anti-tumor immune response.

Combination with Other Targeted Therapies

Rationale: Targeting multiple nodes within the DNA damage response (DDR) network can be a powerful strategy to induce synthetic lethality. For example, combining a PARP inhibitor with an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR), another key DDR kinase, has shown synergistic effects in preclinical models.[5] Additionally, inhibitors of the PI3K/AKT pathway can downregulate the expression of key homologous recombination (HR) proteins, thereby inducing a "BRCAness" phenotype and sensitizing tumor cells to PARP inhibitors.[6]

II. Experimental Design and Protocols

In Vitro Studies

A panel of cancer cell lines with varying genetic backgrounds should be selected to evaluate the efficacy of this compound combination therapies. This should include cell lines with and without known defects in DNA repair pathways (e.g., BRCA1/2 mutations).

Protocol: MTT Cell Viability Assay

The half-maximal inhibitory concentration (IC50) for this compound and the combination partner should be determined in the selected cell lines using a cell viability assay, such as the MTT assay.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound and combination agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the single agents. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a period that allows for at least two to three cell doublings (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][2][6]

  • After incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1][3]

  • Measure the absorbance at 570 nm using a microplate reader.[4][6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Combination Index (CI) Calculation using the Chou-Talalay Method

The Chou-Talalay method is a widely accepted method for quantifying the interaction between two drugs. The Combination Index (CI) is calculated to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Procedure:

  • Based on the single-agent IC50 values, design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values.

  • Perform a cell viability assay (e.g., MTT assay) with the combination treatments as described above.

  • Calculate the fraction of cells affected (Fa) for each single agent and combination treatment.

  • Use a software program like CompuSyn to automatically calculate the CI values based on the dose-effect data.[7] The software will generate Fa-CI plots and isobolograms to visualize the drug interaction.

In Vivo Studies

Protocol: Subcutaneous Xenograft Model

In vivo efficacy of this compound combination therapy can be evaluated using subcutaneous xenograft models in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Selected cancer cell line

  • Matrigel (optional, to improve tumor take rate)

  • This compound and combination agent formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]

  • Monitor tumor growth regularly by measuring the tumor length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[8]

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):[8]

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination agent alone

    • Group 4: this compound + combination agent

  • Administer the treatments according to a predefined schedule and route of administration.

  • Monitor tumor volume and body weight regularly (e.g., twice weekly).[8]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic Biomarker Analysis

Protocol: Western Blot for PARP and γ-H2AX

To confirm that this compound is engaging its target and inducing DNA damage, Western blot analysis can be performed on tumor lysates to assess the levels of PARP and phosphorylated H2AX (γ-H2AX), a marker of DNA double-strand breaks.

Procedure:

  • Homogenize tumor tissues and extract proteins using a suitable lysis buffer.

  • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies against PARP, cleaved PARP, γ-H2AX, and a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the relative protein levels.

Protocol: Immunohistochemistry (IHC) for PD-L1

To evaluate the effect of this compound on the tumor immune microenvironment, IHC can be used to assess the expression of PD-L1 in tumor tissues.

Procedure:

  • Fix tumor tissues in formalin and embed in paraffin.

  • Cut thin sections (e.g., 4-5 µm) and mount them on slides.

  • Perform antigen retrieval to unmask the PD-L1 epitope.

  • Incubate the sections with a validated primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, or SP263).[9]

  • Use a detection system with a chromogen (e.g., DAB) to visualize the antibody staining.

  • Counterstain the sections with hematoxylin.

  • Score the PD-L1 expression based on the percentage of positive tumor cells (Tumor Proportion Score - TPS) or a combined score of positive tumor and immune cells (Combined Positive Score - CPS).[10]

III. Data Presentation

All quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Single-Agent Activity of this compound and Combination Agent

Cell LineGenetic BackgroundThis compound IC50 (µM)Combination Agent IC50 (µM)
Cell Line ABRCA1 mutant
Cell Line BBRCA2 mutant
Cell Line CBRCA wild-type
Cell Line DOther DDR defect
Cell Line EDDR proficient

Table 2: In Vitro Synergy Analysis of this compound Combination

Cell LineCombination AgentCombination Index (CI) at Fa 0.5Combination Index (CI) at Fa 0.75Combination Index (CI) at Fa 0.9
Cell Line AAgent X
Cell Line BAgent X
Cell Line CAgent X
Cell Line DAgent Y
Cell Line EAgent Y

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Efficacy of this compound Combination Therapy in Xenograft Model

Treatment GroupMean Tumor Volume at Day X (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
VehicleN/A
This compound
Combination Agent
This compound + Combination Agent

IV. Visualizations

Signaling Pathway Diagram

BYK49187_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound cluster_2 Synthetic Lethality in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP-1/2 DNA_SSB->PARP1_2 activates BER Base Excision Repair (BER) PARP1_2->BER initiates Unrepaired_SSB Unrepaired SSB Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB DNA Double-Strand Break (DSB) Cell_Death Cell Death DNA_DSB->Cell_Death unrepaired DSBs lead to HR_NHEJ Homologous Recombination (HR) & Non-Homologous End Joining (NHEJ) BYK_49187 This compound BYK_49187->PARP1_2 inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse leads to Replication_Fork_Collapse->DNA_DSB generates BRCA_mut BRCA1/2 Mutation (HR Deficiency) BRCA_mut->HR_NHEJ impairs

Caption: Mechanism of action of this compound and synthetic lethality.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Selection Select Cancer Cell Lines IC50_Determination Determine Single-Agent IC50 (MTT Assay) Cell_Selection->IC50_Determination Synergy_Analysis Perform Synergy Analysis (Chou-Talalay Method) IC50_Determination->Synergy_Analysis PD_Biomarkers_invitro Analyze Pharmacodynamic Biomarkers (Western Blot) Synergy_Analysis->PD_Biomarkers_invitro Data_Analysis Data Analysis and Interpretation PD_Biomarkers_invitro->Data_Analysis Xenograft_Model Establish Xenograft Tumor Models Treatment Administer Combination Therapy Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Growth and Body Weight Treatment->Tumor_Monitoring PD_Biomarkers_invivo Analyze Pharmacodynamic Biomarkers (IHC, Western Blot) Tumor_Monitoring->PD_Biomarkers_invivo PD_Biomarkers_invivo->Data_Analysis

Caption: Workflow for this compound combination therapy studies.

References

BYK-49187: A Potent Tool for Interrogating PARP-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BYK-49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with high affinity for both PARP-1 and PARP-2.[1] These nuclear enzymes are critical players in the cellular response to DNA damage, primarily through their role in the Base Excision Repair (BER) pathway.[2] Upon detecting a single-strand DNA break, PARP enzymes become activated and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[2] Inhibition of PARP by BYK-49187 prevents the formation of these PAR chains, leading to the accumulation of unrepaired single-strand breaks. These unrepaired breaks can subsequently lead to the formation of more cytotoxic double-strand breaks, particularly during DNA replication. This mechanism forms the basis of the "synthetic lethality" approach in cancer therapy, where cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are exquisitely sensitive to PARP inhibition.[2] Beyond its role in DNA repair, PARP-1 is also involved in the regulation of inflammatory gene expression and cell death pathways, making BYK-49187 a valuable tool for studying a range of biological processes.[3][4]

These application notes provide a comprehensive overview of BYK-49187, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying PARP-dependent signaling in DNA repair, apoptosis, and inflammation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BYK-49187
Target EnzymeAssay TypePotency (pIC50)Reference
Recombinant Human PARP-1Cell-free enzymatic8.36[1]
Murine PARP-2Cell-free enzymatic7.50[1]
Table 2: Cellular Inhibitory Activity of BYK-49187 on PAR Formation
Cell LineCell TypePotency (pIC50)Reference
A549Human Lung Carcinoma7.80[1]
C4IHuman Cervical Carcinoma7.02[1]
H9c2Rat Cardiomyoblasts7.65[1]
Table 3: In Vivo Efficacy of BYK-49187 in a Rat Model of Myocardial Infarction
TreatmentDoseReduction in Infarct Size (%)Reference
BYK-491873 mg/kg followed by 3 mg/kg/h (i.v.)22[1]

Signaling Pathways and Experimental Workflows

PARP-Dependent DNA Damage Response

PARP_DDR DNA_SSB DNA Single-Strand Break PARP PARP-1 / PARP-2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR catalyzes Apoptosis Apoptosis / Cell Death PARP->Apoptosis leads to (if repair fails) BYK BYK-49187 BYK->PARP inhibits BER_Complex Base Excision Repair (BER) Complex Recruitment (XRCC1, etc.) PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair mediates

PARP-Dependent Apoptotic Signaling

PARP_Apoptosis cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DNA_Damage Severe DNA Damage PARP_Activation PARP-1 Hyperactivation DNA_Damage->PARP_Activation PAR_Accumulation PAR Accumulation PARP_Activation->PAR_Accumulation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion BYK BYK-49187 BYK->PARP_Activation inhibits AIF_Release AIF Release PAR_Accumulation->AIF_Release triggers Apoptosis Apoptosis NAD_Depletion->Apoptosis leads to Caspase3 Caspase-3 Activation PARP_Cleavage PARP-1 Cleavage (89 kDa fragment) Caspase3->PARP_Cleavage cleaves PARP_Cleavage->Apoptosis hallmark of AIF_Release->Apoptosis caspase-independent

PARP-Dependent Inflammatory Signaling

PARP_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PARP_Activation PARP-1 Activation Inflammatory_Stimuli->PARP_Activation NFkB NF-κB Activation PARP_Activation->NFkB AP1 AP-1 Activation PARP_Activation->AP1 BYK BYK-49187 BYK->PARP_Activation inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) Chemokines Gene_Expression->Cytokines

Experimental Protocols

Protocol 1: In Vitro PARP-1 and PARP-2 Inhibition Assay (Fluorometric)

This protocol describes a non-radioactive, fluorometric assay to determine the inhibitory activity of BYK-49187 on purified PARP-1 or PARP-2. The assay measures the consumption of NAD+, a substrate for PARP enzymes.

Materials:

  • Recombinant human PARP-1 or murine PARP-2

  • BYK-49187

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Developer reagent (containing an enzyme that converts NAD+ to a fluorescent product)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a working solution of BYK-49187 by serially diluting a stock solution in PARP Assay Buffer.

  • In a 96-well black microplate, add the following to each well:

    • PARP Assay Buffer

    • Activated DNA (final concentration, e.g., 50 ng/reaction)

    • BYK-49187 at various concentrations

    • Recombinant PARP-1 or PARP-2 (final concentration, e.g., 50 ng/reaction)

  • Initiate the reaction by adding β-NAD+ (final concentration, e.g., 0.5 mM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer reagent according to the manufacturer's instructions.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of BYK-49187 and determine the IC50 value.

Protocol 2: Cellular PARP Inhibition Assay (ELISA)

This protocol describes an ELISA-based method to measure the inhibition of PARP activity within intact cells by quantifying the amount of PAR produced.

Materials:

  • Cells of interest (e.g., A549)

  • BYK-49187

  • DNA-damaging agent (e.g., H2O2 or MNNG)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Primary antibody: anti-PAR monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of BYK-49187 for 1 hour.

  • Induce DNA damage by adding a DNA-damaging agent (e.g., 1 mM H2O2 for 10 minutes).

  • Wash the cells with ice-cold PBS.

  • Fix the cells with fixing solution for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-PAR antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition of PAR formation for each concentration of BYK-49187 and determine the IC50 value.

Protocol 3: Western Blot for PARP Cleavage

This protocol describes the detection of PARP-1 cleavage, a hallmark of apoptosis, in cells treated with BYK-49187.

Materials:

  • Cells of interest

  • BYK-49187

  • Apoptosis-inducing agent (optional, as a positive control, e.g., staurosporine)

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-PARP-1 antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) fragments

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with BYK-49187 at the desired concentrations and for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa band indicates PARP-1 cleavage.

Protocol 4: Rat Model of Myocardial Infarction

This protocol provides a general outline for inducing myocardial infarction in rats to study the cardioprotective effects of BYK-49187. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Anesthetics (e.g., ketamine/xylazine)

  • Ventilator

  • Surgical instruments

  • Suture material (e.g., 6-0 silk)

  • BYK-49187

  • Vehicle control

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the rat and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Administer BYK-49187 or vehicle intravenously at the onset of reperfusion (after a period of ischemia, e.g., 30 minutes).

  • After the reperfusion period (e.g., 2 hours), euthanize the rat and excise the heart.

  • Slice the heart into transverse sections and incubate with TTC stain to differentiate between infarcted (pale) and viable (red) tissue.

  • Quantify the area of infarction and the area at risk.

  • Calculate the infarct size as a percentage of the area at risk and compare between the BYK-49187-treated and vehicle control groups.[1]

References

Application Notes: Cell-Based Assays for the PARP Inhibitor BYK 49187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor targeting Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1] These nuclear enzymes are integral to the cellular response to DNA damage, playing a crucial role in the repair of single-strand breaks (SSBs) via the Base Excision Repair (BER) pathway.[1] The inhibition of PARP by this compound disrupts this repair process, leading to the accumulation of SSBs. During DNA replication, these unresolved SSBs can be converted into more cytotoxic double-strand breaks (DSBs).

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and subsequent cell death. This concept, known as synthetic lethality, is a promising therapeutic strategy in oncology.[1]

These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.

Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in both enzymatic and cellular assays.

Target EnzymeAssay TypePotency (pIC50)
Recombinant Human PARP-1Cell-free8.36
Murine PARP-2Cell-free7.50

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2.

Cell LineCell TypePotency (pIC50)
A549Human Lung Carcinoma7.80
C4IHuman Cervical Carcinoma7.02
H9c2Rat Cardiomyoblasts7.65

Table 2: Cellular Inhibitory Activity of this compound on Poly(ADP-ribose) (PAR) Formation.[2]

Representative Cytotoxicity of PARP Inhibitors (Example Data)
Cell LineBRCA1 StatusIC50 (µM)
SUM149PT BRCA1 -/-Deficient1.23
SUM149.A22 BRCA1 +/-Proficient34.5

Table 3: Representative Cytotoxicity (IC50) of the PARP inhibitor Olaparib in an isogenic pair of BRCA1-deficient and BRCA1-proficient breast cancer cell lines, demonstrating synthetic lethality. Data is illustrative of the expected differential effect for potent PARP inhibitors like this compound.

Signaling Pathways and Experimental Workflows

PARP-Mediated DNA Repair and Inhibition by this compound

PARP_Inhibition cluster_0 Cellular Response to Single-Strand DNA Break (SSB) cluster_1 Action of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 recruits and activates PARylation Synthesis of Poly(ADP-ribose) (PAR) PARP1_2->PARylation catalyzes No_PARylation No PAR Synthesis PARP1_2->No_PARylation BER_Complex Recruitment of Base Excision Repair (BER) Protein Complex (e.g., XRCC1) PARylation->BER_Complex serves as scaffold for DNA_Repair Successful DNA Repair BER_Complex->DNA_Repair BYK_49187 This compound Inhibition Inhibition of PARP-1/2 Activity BYK_49187->Inhibition Inhibition->PARP1_2 BER_Failure BER Pathway Failure No_PARylation->BER_Failure SSB_Accumulation SSB Accumulation BER_Failure->SSB_Accumulation

Caption: Mechanism of PARP inhibition by this compound.

The Principle of Synthetic Lethality

Synthetic_Lethality cluster_0 BRCA Proficient Cells cluster_1 BRCA Deficient Cells + this compound SSB_Proficient Single-Strand Break (SSB) DSB_Proficient Replication-associated Double-Strand Break (DSB) SSB_Proficient->DSB_Proficient Replication Fork Collapse HR_Repair Homologous Recombination (HR) Repair (Functional) DSB_Proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival SSB_Deficient SSB Accumulation (due to PARP inhibition) DSB_Deficient Increased DSBs SSB_Deficient->DSB_Deficient Replication Fork Collapse HR_Deficient Homologous Recombination (HR) Repair (Deficient) DSB_Deficient->HR_Deficient Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death BYK_49187 This compound BYK_49187->SSB_Deficient

Caption: Synthetic lethality in BRCA-deficient cells.

General Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (Overnight Incubation) Seed_Cells->Adherence Drug_Treatment Treat with serial dilutions of this compound Adherence->Drug_Treatment Incubation Incubate for ~72 hours Drug_Treatment->Incubation Viability_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Reagent Readout Measure Signal (Absorbance/Luminescence) Viability_Reagent->Readout Data_Analysis Calculate % Viability and determine IC50 Readout->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cell viability assay.

Experimental Protocols

Protocol 1: Cellular PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within intact cells by quantifying the formation of poly(ADP-ribose) (PAR).

Materials:

  • Cells of interest (e.g., A549, or a relevant cancer cell line)

  • Culture medium and supplements

  • Black, clear-bottom 96-well plates

  • This compound

  • DNA-damaging agent (e.g., 10 mM H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Anti-PAR primary antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope or high-content imaging system

Methodology:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a sub-confluent monolayer after overnight incubation.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Induction of DNA Damage: Add a DNA-damaging agent (e.g., H₂O₂) to all wells (except for a negative control) and incubate for 10-15 minutes at 37°C to stimulate PARP activity.

  • Fixation: Aspirate the medium, wash wells twice with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash wells three times with PBS, then permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking: Wash wells three times with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the anti-PAR primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash wells three times with PBS. Stain nuclei with DAPI for 5-10 minutes.

  • Imaging: Wash wells twice with PBS and add fresh PBS for imaging. Acquire images using a fluorescence microscope or a high-content imager.

  • Data Analysis: Quantify the mean fluorescence intensity of the PAR signal per nucleus. Plot the percentage of PAR inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cell Viability (Cytotoxicity) Assay using MTT

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., BRCA-proficient and BRCA-deficient pair)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound and use non-linear regression to determine the IC50 value.

Protocol 3: DNA Damage Assessment using γ-H2AX Immunofluorescence

This assay visualizes and quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γ-H2AX), which forms foci at the sites of damage.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • This compound

  • Fixation, permeabilization, and blocking buffers (as in Protocol 1)

  • Anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) primary antibody

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips or in appropriate plates. Treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include positive (e.g., treated with a known DSB-inducing agent) and negative controls.

  • Fixation, Permeabilization, and Blocking: Follow steps 4-6 from Protocol 1.

  • Primary Antibody Incubation: Incubate cells with the anti-γ-H2AX primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Counterstaining: Follow steps 8-9 from Protocol 1.

  • Mounting and Imaging: Mount coverslips onto microscope slides using an antifade mounting medium. Acquire images using a fluorescence microscope, capturing both the DAPI and the γ-H2AX signals.

  • Data Analysis: Count the number of γ-H2AX foci per nucleus. An increase in the average number of foci per cell in this compound-treated samples indicates an accumulation of DNA double-strand breaks. This effect is expected to be more pronounced in HR-deficient cells.

References

Application Notes and Protocols for Efficacy Testing of BYK 49187 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 49187 is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3] These nuclear enzymes are integral to the cellular response to DNA damage, playing a critical role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][4] Inhibition of PARP activity by this compound has emerged as a promising therapeutic strategy in oncology by inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations.[1] Furthermore, preclinical evidence suggests a cardioprotective role for PARP inhibitors, indicating potential applications in cardiovascular diseases such as myocardial infarction.[1][2]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in two key therapeutic areas: oncology, utilizing a pancreatic cancer patient-derived xenograft (PDX) mouse model, and cardiovascular disease, using a rat model of myocardial infarction.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound [1][2]

Target EnzymeAssay TypePotency (pIC50)
Recombinant Human PARP-1Cell-free8.36
Murine PARP-2Cell-free7.50

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation [1]

Cell LineCell TypePotency (pIC50)
A549Human Lung Carcinoma7.80
C4IHuman Cervical Carcinoma7.02
H9c2Rat Cardiomyoblasts7.65

Signaling Pathway: PARP-1 in Base Excision Repair and Synthetic Lethality

This compound exerts its therapeutic effect by inhibiting PARP-1 and PARP-2, which are crucial for the Base Excision Repair (BER) pathway. In normal cells, PARP-1 detects DNA single-strand breaks (SSBs) and, upon binding, synthesizes poly(ADP-ribose) (PAR) chains. This PARylation process recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair.[1][3][5] When this compound inhibits PARP, these SSBs are not efficiently repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[4] In healthy cells, these DSBs can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the accumulation of DSBs leads to cell death, a concept known as synthetic lethality.[4]

PARP_Signaling_Pathway cluster_BER Base Excision Repair (BER) cluster_Intervention Therapeutic Intervention cluster_HR Homologous Recombination (HR) cluster_Outcome Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 detects DSB_Formation Double-Strand Break (DSB) DNA_SSB->DSB_Formation unrepaired leads to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes PARP_Inhibition PARP Inhibition XRCC1 XRCC1 Recruitment PAR->XRCC1 recruits Repair_Complex BER Repair Complex Assembly XRCC1->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair BYK49187 This compound BYK49187->PARP1 inhibits BRCA1_2 BRCA1/2 DSB_Formation->BRCA1_2 HR_Deficient HR Deficient (e.g., BRCA mutant) DSB_Formation->HR_Deficient HR_Repair DSB Repair BRCA1_2->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis no repair

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with this compound.

Application Protocol 1: Efficacy in an Orthotopic Pancreatic Cancer PDX Mouse Model

This protocol describes the evaluation of this compound in an orthotopic patient-derived xenograft (PDX) model of pancreatic cancer, particularly those with known BRCA mutations.[6][7] Orthotopic models, where tumors are implanted in the corresponding organ, better recapitulate the tumor microenvironment.[8][9]

Experimental Workflow

Oncology_Workflow A 1. PDX Tumor Fragment Implantation B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D 4. This compound Administration C->D E 5. Continued Tumor Volume Measurement D->E F 6. Endpoint Analysis E->F

Caption: Experimental workflow for this compound efficacy testing in a pancreatic cancer PDX model.

Materials
  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[9]

  • Cryopreserved or freshly harvested pancreatic cancer PDX tissue with a confirmed BRCA1/2 mutation

  • Surgical instruments for implantation

  • Anesthetics

  • This compound

  • Vehicle control solution

  • Calipers for tumor measurement

  • Tissue collection and preservation reagents

Methodology
  • Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the left abdominal flank to expose the pancreas.

    • Implant a small (2-3 mm³) fragment of the PDX tumor into the pancreas.[8]

    • Suture the incision and allow the animal to recover.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth approximately 7-10 days post-implantation.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer this compound at a specified dose and schedule (e.g., daily oral gavage).

    • Control Group: Administer the vehicle solution on the same schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volume twice weekly.

    • Monitor animal body weight and overall health.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoints can include survival analysis.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a humane endpoint), euthanize the animals.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 3: Example Efficacy Data for this compound in a Pancreatic Cancer PDX Model

Treatment GroupDosing RegimenMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.1200 ± 150-
This compound (Low Dose)10 mg/kg, daily, p.o.650 ± 9045.8
This compound (High Dose)30 mg/kg, daily, p.o.300 ± 5075.0

Application Protocol 2: Efficacy in a Rat Model of Myocardial Infarction

This protocol details the procedure for evaluating the cardioprotective effects of this compound in a rat model of ischemia-reperfusion (I/R) induced myocardial infarction.[1][10]

Experimental Workflow

Cardio_Workflow A 1. Anesthesia and Surgical Preparation B 2. Left Anterior Descending (LAD) Coronary Artery Ligation (Ischemia) A->B C 3. This compound or Vehicle Administration B->C D 4. Reperfusion C->D E 5. Post-operative Monitoring and Recovery D->E F 6. Infarct Size Measurement E->F

Caption: Workflow for assessing this compound efficacy in a rat model of myocardial infarction.

Materials
  • Adult male Sprague-Dawley or Wistar rats (250-300g)[10][11]

  • Anesthetics (e.g., pentobarbital, or a combination of medetomidine, midazolam, and butorphanol)[12][13]

  • Surgical instruments for thoracotomy

  • Ventilator

  • Suture for coronary artery ligation

  • This compound

  • Vehicle control solution

  • Triphenyltetrazolium chloride (TTC) stain

  • Formalin

Methodology
  • Animal Preparation:

    • Anesthetize the rat and intubate for mechanical ventilation.[11][13]

    • Perform a left thoracotomy to expose the heart.

  • Induction of Myocardial Infarction:

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[11][14] Ischemia is typically maintained for 30-60 minutes.[10]

  • Drug Administration:

    • Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined time relative to ischemia or reperfusion (e.g., 1 hour before I/R).[10]

  • Reperfusion:

    • Release the ligature to allow for reperfusion of the coronary artery. Reperfusion is typically allowed for 3 hours or longer.[10]

  • Post-operative Care:

    • Close the chest incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, euthanize the rat and excise the heart.

    • Slice the ventricles and incubate with TTC stain. TTC stains viable myocardium red, while the infarcted area remains pale.

    • Calculate the infarct size as a percentage of the area at risk or the total ventricular area.[12]

Data Presentation

Table 4: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction [1]

Treatment GroupDoseInfarct Size (% of Area at Risk)Reduction in Infarct Size (%)
Sham Control-0-
Vehicle Control (I/R)-45.9 ± 4.2-
This compound (I/R)3 mg/kg followed by 3 mg/kg/h31.5 ± 5.531.4

Conclusion

This compound is a potent PARP-1 and PARP-2 inhibitor with demonstrated preclinical efficacy in models of both oncology and cardiovascular disease. The detailed protocols provided herein offer a framework for further investigation into the therapeutic potential of this compound. These models are essential for understanding the in vivo activity of this compound and for guiding its clinical development.

References

Troubleshooting & Optimization

Overcoming BYK 49187 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BYK 49187. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous solutions for experimental use.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Issue 1: this compound powder does not dissolve in aqueous buffer.

Cause: this compound has very low solubility in neutral aqueous solutions. Direct dissolution of the powder in aqueous buffers is not a recommended procedure.

Solution:

  • Prepare a concentrated stock solution in an organic solvent. this compound is known to be soluble in organic solvents. The recommended approach is to first dissolve the compound in 100% DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).

  • Use the "small volume addition" method. Once you have a clear, high-concentration stock solution, you can dilute it into your aqueous experimental buffer. It is critical to add a small volume of the organic stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

Issue 2: A precipitate forms after diluting the organic stock solution into the aqueous buffer.

Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit, a common issue for hydrophobic small molecules.[1]

Solutions:

  • Decrease the final concentration: The most straightforward solution is to prepare a more dilute final solution. Determine the highest concentration that remains soluble in your specific buffer.

  • Optimize the co-solvent concentration: A slightly higher final concentration of the organic solvent (e.g., DMSO) may be required to maintain solubility. For most cell-based assays, a final DMSO concentration of up to 0.5% is generally well-tolerated.[1] However, it is crucial to always run a vehicle control with the same final DMSO concentration to ensure it does not affect your experimental results.[1]

  • Adjust the pH of the aqueous buffer: The chemical structure of this compound contains basic nitrogen groups, suggesting it is a weak base. The solubility of weakly basic compounds typically increases in more acidic conditions (lower pH) where the molecule becomes protonated.[2][3][4] Experimenting with a lower pH for your aqueous buffer may significantly improve the solubility of this compound.

Issue 3: The solution is cloudy or contains visible particles after preparation.

Cause: This indicates that the compound has not fully dissolved or has precipitated out of solution.

Solution:

  • Do not use a solution with precipitate. The actual concentration of the dissolved compound will be unknown and lower than intended.

  • Attempt to redissolve: Gentle warming (e.g., to 37°C) and sonication can sometimes help to dissolve the precipitate, but be cautious as this may not be suitable for all experimental setups or for long-term stability.

  • Prepare a fresh solution: If the precipitate does not dissolve, it is best to discard the solution and prepare a new one, taking into account the troubleshooting steps above (e.g., lower final concentration, different pH).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on available data, 100% DMSO (up to 10 mM) and 100% ethanol (up to 50 mM) are effective solvents for creating a high-concentration stock solution of this compound.

Q2: Can I dissolve this compound directly in water or PBS?

A2: It is not recommended. This compound is a poorly water-soluble compound, and direct dissolution in aqueous buffers like PBS (Phosphate-Buffered Saline) will likely result in incomplete dissolution. The standard and recommended procedure is to first create a stock solution in an organic solvent like DMSO.

Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?

A3: A kinetic solubility assessment is recommended.[1] This can be done by preparing a serial dilution of a high-concentration DMSO stock solution and then diluting each concentration into your aqueous buffer. The highest concentration that remains visually clear (without precipitation) after a set incubation period (e.g., 1-2 hours) is a good approximation of its kinetic solubility limit under those conditions.

Q4: Will the pH of my buffer affect the solubility of this compound?

A4: Yes, it is highly likely. The chemical structure of this compound, 4,5-Dihydro-2-[4-(4-methyl-1H-imidazol-4-yl)-1-piperidinyl]-6H-imidazo[4,5,1-ij]quinolin-6-one, contains basic functional groups.[5][6] Therefore, its solubility is expected to be pH-dependent. In more acidic environments (lower pH), the compound is more likely to be protonated, which generally increases its aqueous solubility.

Q5: What concentration of DMSO is acceptable in my cell-based assay?

A5: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[1] It is imperative to include a vehicle control (your experimental buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Data and Protocols

Solubility Data

The following table summarizes the known solubility of this compound in organic solvents and provides recommended starting points for preparing aqueous working solutions.

Solvent/SystemKnown SolubilityRecommended Stock ConcentrationRecommended Final Aqueous ConcentrationNotes
DMSO Soluble to 10 mM10 mM≤ 10 µMFinal DMSO concentration should be kept low (ideally ≤ 0.5%).[1]
Ethanol Soluble to 50 mM10-50 mM≤ 10 µMFinal ethanol concentration should be minimized and controlled for.
Aqueous Buffer (e.g., PBS, pH 7.4) Very lowN/AEmpirically determinedDirect dissolution not recommended. Prepare by diluting a stock solution.
Acidic Aqueous Buffer (e.g., pH < 7) Likely higher than neutral pHN/AEmpirically determinedLowering the pH may improve solubility.[2][3][4]
Experimental Protocol: Preparation of an Aqueous Working Solution of this compound

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer for in vitro assays.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.

    • Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Serial Dilution (Optional):

    • If you need to test a range of concentrations, perform a serial dilution of the 10 mM stock solution in 100% DMSO.

  • Dilution into Aqueous Buffer:

    • Prepare the required volume of your final aqueous experimental buffer (e.g., PBS, cell culture medium).

    • While vortexing or stirring the aqueous buffer, add the small volume of the DMSO stock solution required to achieve your desired final concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM DMSO stock to 999 µL of aqueous buffer.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Final Checks:

    • Ensure the final concentration of DMSO is within the acceptable range for your experiment (e.g., ≤ 0.5%).

    • Always prepare a vehicle control using the same dilution of DMSO in your aqueous buffer.

Visualizations

G cluster_0 Preparation Workflow start Start with This compound Powder stock Dissolve in 100% DMSO to create 10 mM Stock Solution start->stock dilute Dilute stock solution into aqueous experimental buffer stock->dilute check Check for precipitation dilute->check ready Solution is ready for use check->ready  Clear Solution troubleshoot Proceed to Troubleshooting Guide check->troubleshoot Precipitate Forms  

Caption: Workflow for preparing aqueous solutions of this compound.

G cluster_1 Troubleshooting Logic precipitate Precipitation observed upon dilution into aqueous buffer lower_conc Lower the final concentration precipitate->lower_conc First Action adjust_ph Lower the pH of the aqueous buffer precipitate->adjust_ph Alternative Action optimize_dmso Increase final DMSO% (within tolerated limits) precipitate->optimize_dmso Alternative Action retest Re-prepare and test solution lower_conc->retest adjust_ph->retest optimize_dmso->retest

Caption: Decision-making process for troubleshooting solubility issues.

References

Technical Support Center: Optimizing BYK 49187 Concentration for Maximum PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing BYK 49187 to achieve maximum Poly(ADP-ribose) polymerase (PARP) inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2][3][4] These nuclear enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][5] this compound competitively binds to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP activity prevents the recruitment of DNA repair proteins to the site of damage, leading to an accumulation of SSBs.[1][6] In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these unrepaired SSBs lead to double-strand breaks (DSBs) during DNA replication, ultimately resulting in synthetic lethality and cell death.[1][7]

Q2: What are the reported IC50 or pIC50 values for this compound?

A2: The inhibitory potency of this compound has been determined in both cell-free and cellular assays. The pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Target/SystemAssay TypepIC50Reference
Recombinant Human PARP-1Cell-free8.36[1][2]
Murine PARP-2Cell-free7.50[1][2]
A549 Human Lung CarcinomaCellular (PAR formation)7.80[1]
C4I Human Cervical CarcinomaCellular (PAR formation)7.02[1]
H9c2 Rat CardiomyoblastsCellular (PAR formation)7.65[1]

Q3: How does the PARP-trapping ability of an inhibitor relate to its potency?

A3: Some PARP inhibitors not only block the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA at the site of damage.[8] This trapping prevents the dissociation of PARP, even after the repair would have been completed, creating a physical obstruction that can lead to replication fork collapse and the formation of cytotoxic double-strand breaks.[9] The efficiency of PARP trapping varies among different inhibitors and can significantly contribute to their overall anti-cancer activity.[10][11]

Troubleshooting Guide

Issue 1: I am not observing the expected level of PARP inhibition in my cellular assay.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on the reported cellular pIC50 values (7.02 - 7.80), a starting concentration range of 10 nM to 1 µM is recommended.

  • Possible Cause 2: Insufficient induction of DNA damage.

    • Troubleshooting Step: Ensure that your DNA damaging agent (e.g., H₂O₂, MMS, or ionizing radiation) is used at a concentration and duration sufficient to activate PARP. The level of PARP activation can be assessed by measuring PAR levels in your positive control (cells treated with the damaging agent alone).

  • Possible Cause 3: Issues with the PAR detection method.

    • Troubleshooting Step: Verify the specificity and sensitivity of your anti-PAR antibody or detection kit. Include appropriate positive and negative controls in your Western blot or ELISA to ensure the assay is performing correctly.

Issue 2: I am observing significant off-target effects or cellular toxicity at concentrations expected to be specific for PARP inhibition.

  • Possible Cause 1: The observed phenotype is due to an off-target effect of this compound.

    • Troubleshooting Step: While this compound is a potent PARP inhibitor, it is crucial to consider potential off-target activities. Review available literature for any known off-target effects. If possible, use a structurally different PARP inhibitor as a control to see if the same phenotype is observed.[12]

  • Possible Cause 2: The concentration of this compound is too high.

    • Troubleshooting Step: Perform a careful dose-response analysis to distinguish between on-target PARP inhibition and off-target toxicity.[12] Determine the lowest effective concentration that provides maximal PARP inhibition with minimal toxicity in your specific cell model.

Issue 3: My in vivo experiment with this compound is not showing the expected efficacy.

  • Possible Cause 1: Suboptimal dosing or administration route.

    • Troubleshooting Step: In a rat model of myocardial infarction, a higher dose of this compound (3 mg/kg followed by 3 mg/kg/h) was significantly more effective than a lower dose.[4] Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to determine the optimal dosing regimen to achieve sufficient tumor exposure and target engagement.

  • Possible Cause 2: The tumor model is not sensitive to PARP inhibition.

    • Troubleshooting Step: The efficacy of PARP inhibitors is most pronounced in tumors with defects in homologous recombination repair (e.g., BRCA1/2 mutations).[13] Confirm the HR status of your tumor model.

Experimental Protocols

Protocol 1: Cellular PARP Inhibition Assay (Western Blot)

This protocol measures the inhibition of PARP activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR).

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • DNA Damage Induction: Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 0.01% MMS for 15 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR (e.g., anti-PAR polymer antibody) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Probe the same membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for PAR and the loading control using densitometry software. Normalize the PAR signal to the loading control and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER facilitates BYK49187 This compound BYK49187->PARP inhibits

Caption: PARP signaling pathway in response to DNA single-strand breaks.

Experimental_Workflow cluster_1 Workflow for Cellular PARP Inhibition Assay Start Seed Cells Treat_Inhibitor Treat with this compound (Dose-Response) Start->Treat_Inhibitor Induce_Damage Induce DNA Damage (e.g., H₂O₂) Treat_Inhibitor->Induce_Damage Lyse_Cells Cell Lysis & Protein Quantification Induce_Damage->Lyse_Cells Western_Blot Western Blot for PAR levels Lyse_Cells->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Western_Blot->Data_Analysis

Caption: Experimental workflow for determining the cellular IC50 of this compound.

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of BYK 49187

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected experimental results that may be attributed to off-target effects of BYK 49187, a potent PARP-1 and PARP-2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing a cellular phenotype that is inconsistent with the known functions of PARP-1 and PARP-2 inhibition. How can we begin to determine if this is an off-target effect of this compound?

A1: Unexpected phenotypes are a common challenge when working with specific inhibitors. A systematic approach is crucial to distinguish between on-target and potential off-target effects. Here are the initial steps:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting PARP activity in your experimental system at the concentration you are using. A Western blot for poly(ADP-ribose) (PAR) levels is a standard method for this.

  • Dose-Response Analysis: Conduct a dose-response experiment. If the unexpected phenotype tracks with the dose-response of PARP inhibition, it may still be an on-target effect. However, if the phenotype appears at a much higher or lower concentration than required for PARP inhibition, it could suggest an off-target effect.

  • Use a Structurally Unrelated PARP Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized and structurally different PARP inhibitor (e.g., Olaparib, Rucaparib). If the phenotype is consistent across different inhibitors, it is more likely to be a consequence of on-target PARP inhibition.

Q2: Our cell viability is significantly lower than expected, even at concentrations where we see effective PARP inhibition. Could this be due to off-target cytotoxicity?

A2: Yes, unexpected cytotoxicity is a classic indicator of potential off-target effects. Here’s how to troubleshoot this issue:

  • Titrate to the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired level of PARP inhibition in your assay. Using excessive concentrations increases the likelihood of engaging off-target molecules.

  • Control for Solvent Toxicity: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not contributing to the cytotoxicity by including a vehicle-only control group.

  • Assess Apoptosis and Necrosis Markers: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine the mode of cell death. This can provide clues about the pathways involved.

  • Rescue Experiment: If you have a specific hypothesis about an off-target, a rescue experiment can be informative. For instance, if you suspect inhibition of a pro-survival kinase, overexpressing a drug-resistant mutant of that kinase might rescue the cytotoxic effect.

Q3: We have identified a potential off-target kinase. What is the best way to validate this finding?

A3: Validating a suspected off-target requires a multi-pronged approach to build a strong case.

  • In Vitro Kinase Assay: The most direct method is to test the effect of this compound on the activity of the purified candidate kinase in a cell-free enzymatic assay.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound binds to the suspected off-target protein within intact cells.

  • Downstream Signaling Analysis: Investigate the phosphorylation status of known substrates of the putative off-target kinase in cells treated with this compound. A change in phosphorylation that is dependent on the concentration of this compound provides strong evidence of a functional interaction.

Data Presentation

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

Target EnzymeAssay TypeCell LineCell TypePotency (pIC50)Reference
Recombinant Human PARP-1Cell-freeN/AN/A8.36[1]
Murine PARP-2Cell-freeN/AN/A7.50[1]
PAR FormationCellularA549Human Lung Carcinoma7.80[1]
PAR FormationCellularC4IHuman Cervical Carcinoma7.02[1]
PAR FormationCellularH9c2Rat Cardiomyoblasts7.65[1]

Experimental Protocols

Protocol 1: Western Blot for Poly(ADP-ribose) (PAR) to Confirm On-Target Activity

  • Cell Culture and Treatment: Plate cells to desired confluency. Treat with a dose range of this compound (e.g., 1 nM to 10 µM) and a vehicle control for the desired time. Include a positive control for PARP activation (e.g., treatment with H₂O₂).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the PAR signal with increasing concentrations of this compound indicates on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot for the suspected off-target protein. A shift in the melting curve to a higher temperature in the presence of this compound suggests direct binding.

Mandatory Visualizations

Signaling_Pathway_of_BYK_49187 cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break PARP PARP-1 / PARP-2 DNA_damage->PARP activates PAR Poly(ADP-ribose) (PAR) chains PARP->PAR synthesizes BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_proteins recruits DNA_repair DNA Repair BER_proteins->DNA_repair BYK_49187 This compound BYK_49187->PARP inhibits

Caption: On-target mechanism of this compound in the DNA damage response pathway.

Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Engagement (e.g., PAR Western Blot) start->confirm_on_target dose_response Dose-Response Analysis confirm_on_target->dose_response structurally_unrelated Test Structurally Unrelated PARP Inhibitor dose_response->structurally_unrelated phenotype_persists Phenotype Persists? structurally_unrelated->phenotype_persists likely_on_target Likely On-Target Effect phenotype_persists->likely_on_target Yes investigate_off_target Investigate Potential Off-Target Effects phenotype_persists->investigate_off_target No kinase_screen Kinome-wide Selectivity Screen investigate_off_target->kinase_screen validate_hit Validate Hits (CETSA, Downstream Signaling) kinase_screen->validate_hit

Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.

Problem_Solution_Relationship problem Problem Unexpected Cytotoxicity solutions Solutions Titrate to lowest effective dose Use vehicle control Assess cell death mechanism Perform rescue experiment problem:p->solutions:s0

Caption: Relationship between a common problem and potential troubleshooting solutions.

References

Improving the stability of BYK 49187 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of BYK 49187 during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1] These enzymes are critical for DNA repair and cell cycle regulation. By inhibiting PARP, this compound can enhance the efficacy of DNA-damaging agents and induce cell death in cancer cells with deficient DNA repair pathways.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at +4°C. It is supplied as a solid, and maintaining this temperature is crucial to prevent degradation over time.

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO (up to 10 mM) and ethanol (B145695) (up to 50 mM). To prepare a stock solution, dissolve the compound in an appropriate volume of the chosen solvent. It is recommended to prepare fresh solutions for each experiment or to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Can I expose this compound solutions to light for extended periods?

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <0.5%).- Prepare the final dilution of this compound in the aqueous buffer just before use.- Consider using a surfactant or co-solvent, but validate its compatibility with your assay.
Loss of compound activity over time - Improper Storage: Storing at room temperature or in solution for extended periods.- Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.- Chemical Instability: The compound may be unstable in your specific experimental buffer (e.g., extreme pH).- Storage: Always store the solid compound at +4°C and stock solutions at -20°C or -80°C.- Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.- Buffer Optimization: Check the pH and composition of your experimental buffer. For many small molecules, a pH range of 6-8 is optimal. If you suspect pH-related instability, perform a stability study by incubating this compound in your buffer for various times and measuring its concentration or activity.
Inconsistent experimental results - Inaccurate Pipetting: Errors in preparing dilutions.- Compound Adsorption: The compound may adsorb to plasticware, especially at low concentrations.- Degradation During Experiment: The compound may not be stable under the specific conditions of a prolonged experiment (e.g., high temperature, presence of certain enzymes).- Pipetting: Use calibrated pipettes and perform serial dilutions carefully.- Adsorption: Consider using low-adhesion microplates or tubes. Pre-coating plates with a blocking agent like BSA may also help, but check for compatibility with your assay.- Experimental Stability: If your experiment involves long incubation times at elevated temperatures (e.g., 37°C), assess the stability of this compound under these conditions. You can do this by incubating the compound for the duration of the experiment and then testing its activity in a control assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound solid, DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Experimental Buffer

  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Procedure:

    • Prepare a solution of this compound in your experimental buffer at the final working concentration.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C in a cell culture incubator).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC or LC-MS.

    • A stable compound will show minimal decrease in concentration over the time course of the experiment.

Visualizations

BYK_49187_Mechanism_of_Action cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound cluster_2 Cellular Outcome DNA_Damage DNA Damage (e.g., single-strand break) PARP PARP Activation DNA_Damage->PARP PARylation Poly(ADP-ribosyl)ation of target proteins PARP->PARylation Repair_Failure DNA Repair Failure DDR DNA Damage Repair (DDR) Proteins Recruited PARylation->DDR Repair DNA Repair DDR->Repair DDR->Repair_Failure BYK49187 This compound BYK49187->Inhibition Inhibition->PARP Inhibition Inhibition->Repair_Failure Apoptosis Apoptosis / Cell Death Repair_Failure->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the PARP-mediated DNA damage repair pathway.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Activity Observed Check_Storage Verify Storage Conditions (Solid at +4°C, Aliquots at -20/-80°C) Start->Check_Storage Check_Prep Review Solution Preparation (Solvent, Concentration, Freshness) Check_Storage->Check_Prep Correct Correct_Storage Correct Storage Practices Check_Storage->Correct_Storage Incorrect Check_Assay Examine Experimental Conditions (pH, Temperature, Incubation Time) Check_Prep->Check_Assay Correct Prep_New Prepare Fresh Solutions Check_Prep->Prep_New Incorrect Optimize_Assay Perform Stability Test (Protocol 2) Check_Assay->Optimize_Assay Suboptimal End Consistent Results Achieved Check_Assay->End Optimal Correct_Storage->Check_Prep Prep_New->Check_Assay Optimize_Assay->End

References

Adjusting BYK 49187 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BYK 49187. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of this compound for their specific experimental needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound treatment duration?

A1: The optimal treatment duration for this compound, a potent PARP-1 and PARP-2 inhibitor, is highly dependent on the specific cell type, the experimental endpoint being measured, and the concentration of the compound used.[1][2][3][4] As there is no universally established treatment duration, it is crucial to perform a time-course experiment to empirically determine the ideal duration for your model system. We recommend starting with a broad range of time points (e.g., 6, 12, 24, 48, and 72 hours) to observe both early and late cellular responses to treatment.[5][6]

Q2: How does the mechanism of action of this compound influence the choice of treatment duration?

A2: this compound inhibits PARP-1 and PARP-2, enzymes critical for DNA single-strand break repair.[1][2] The therapeutic strategy, particularly in oncology, is to induce "synthetic lethality" in cancer cells that have deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).[1] This process takes time. Short-term incubations may be sufficient to observe the immediate inhibition of PARP activity (PARylation). However, longer treatment durations are typically required to see downstream effects such as apoptosis, cell cycle arrest, or a reduction in cell viability, as these are the result of an accumulation of unrepaired DNA damage.

Q3: Should I adjust the treatment duration if I change the concentration of this compound?

A3: Yes, treatment duration and concentration are interconnected.[6] A higher concentration of this compound might produce a desired effect in a shorter time frame, but it could also lead to off-target effects or excessive cytotoxicity.[5] Conversely, a lower concentration may require a longer incubation period to achieve the same biological outcome. It is best practice to first determine the optimal concentration (EC50 or IC50) using a dose-response experiment at a fixed, intermediate time point (e.g., 48 or 72 hours), and then use that optimal concentration to perform a more detailed time-course experiment.

Q4: How do I know if my treatment duration is too short or too long?

A4:

  • Too short: You may not observe a significant difference between your treated and untreated control groups for your endpoint of interest (e.g., no change in cell viability or no significant increase in apoptosis).

  • Too long: You may observe excessive cell death even in your control group or in non-cancerous cell lines, making it difficult to discern a specific treatment effect. You might also miss the optimal window for observing certain mechanistic events; for example, some signaling pathways are transiently activated and then return to baseline.

A well-designed time-course experiment is the best way to identify the optimal window for your specific assay.

Troubleshooting Guide

Q5: I am not seeing any effect of this compound on my cells. What should I do?

A5:

  • Problem: Lack of a discernible effect.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Treatment duration is too short. Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine if a longer exposure is required to observe a phenotype.[5]
Concentration is too low. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your cell line.[6][7]
Cell line is resistant to PARP inhibition. Confirm that your cell line has a relevant DNA repair deficiency (e.g., BRCA1/2 mutation) that would make it susceptible to synthetic lethality with PARP inhibitors.[1] Consider using a positive control cell line known to be sensitive to PARP inhibitors.
Compound stability. Ensure that this compound is properly stored and that the prepared solutions are fresh. Some compounds can degrade over time in culture medium.[5]

Q6: I am observing high levels of cell death in my control group at later time points. How can I address this?

A6:

  • Problem: High background cell death.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Suboptimal cell culture conditions. Ensure your cells are healthy, within a low passage number, and not overgrown before starting the experiment. Optimize cell seeding density to prevent confluence-induced cell death during the experiment.[6][7]
Solvent toxicity. If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) and that you have a vehicle-only control group to assess solvent toxicity.[8]
Nutrient depletion in the medium. For long-term experiments (> 72 hours), consider replenishing the culture medium to ensure cells have adequate nutrients.

Q7: The effect of this compound seems to decrease at longer treatment durations. Why is this happening?

A7:

  • Problem: Attenuated effect over time.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Compound metabolism or degradation. The compound may be metabolized by the cells or degrade in the culture medium over time. Consider a media change with fresh compound during the experiment for very long time courses.
Cellular adaptation or resistance. Cells may adapt to the presence of the drug by upregulating compensatory signaling pathways. Analyze molecular markers at different time points to understand the dynamics of the cellular response.
Selection of a resistant subpopulation. In a heterogeneous cell population, longer treatments may select for cells that are inherently more resistant to the drug.

Experimental Workflow for Optimizing Treatment Duration

This workflow provides a systematic approach to determining the optimal treatment duration for this compound in your specific experimental context.

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Signaling Pathway Context A 1. Seed cells and allow to adhere overnight B 2. Treat with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) A->B C 3. Incubate for a fixed, intermediate time (e.g., 72 hours) B->C D 4. Perform Cell Viability Assay (e.g., MTT, MTS) C->D E 5. Determine IC50/EC50 concentration D->E G 7. Treat with the determined IC50/EC50 concentration of this compound E->G Use determined IC50/EC50 F 6. Seed cells as in Phase 1 F->G H 8. Incubate for a range of time points (e.g., 6, 12, 24, 48, 72 hours) G->H I 9. Perform desired endpoint assays (e.g., Cell Viability, Western Blot, Apoptosis Assay) H->I J 10. Identify optimal time point for desired effect I->J DNA_Damage DNA Single-Strand Break PARP PARP-1/2 DNA_Damage->PARP recruits PARylation PARylation PARP->PARylation synthesizes PAR chains Repair_Failure Repair Failure & Accumulated Damage PARP->Repair_Failure leads to (when inhibited) BYK49187 This compound BYK49187->PARP inhibits DNA_Repair DNA Repair Complex (e.g., XRCC1) PARylation->DNA_Repair recruits Apoptosis Apoptosis / Cell Cycle Arrest Repair_Failure->Apoptosis Troubleshooting Start Start Troubleshooting Problem What is the issue? Start->Problem NoEffect No effect observed Problem->NoEffect No Effect HighToxicity High toxicity in controls Problem->HighToxicity High Control Toxicity EffectDecreases Effect decreases over time Problem->EffectDecreases Decreasing Effect CheckDuration Is treatment duration long enough? (>48h for viability) NoEffect->CheckDuration CheckSeeding Is cell seeding density optimal? HighToxicity->CheckSeeding CheckMetabolism Could compound be metabolized? EffectDecreases->CheckMetabolism CheckConc Is concentration high enough? (Check IC50) CheckDuration->CheckConc Yes Solution_ExtendDuration Solution: Increase duration CheckDuration->Solution_ExtendDuration No CheckCellLine Is cell line sensitive? (e.g., BRCA mutant) CheckConc->CheckCellLine Yes Solution_IncreaseConc Solution: Increase concentration CheckConc->Solution_IncreaseConc No CheckCompound Is compound stable? CheckCellLine->CheckCompound Yes Solution_ValidateCellLine Solution: Use positive control cell line CheckCellLine->Solution_ValidateCellLine No Solution_FreshCompound Solution: Use fresh compound CheckCompound->Solution_FreshCompound No CheckSolvent Is solvent concentration too high? (>0.1%) CheckSeeding->CheckSolvent Yes Solution_OptimizeSeeding Solution: Optimize seeding density CheckSeeding->Solution_OptimizeSeeding No CheckMedia Is media being replenished? CheckSolvent->CheckMedia Yes Solution_LowerSolvent Solution: Lower solvent concentration CheckSolvent->Solution_LowerSolvent No Solution_ChangeMedia Solution: Replenish media CheckMedia->Solution_ChangeMedia No CheckAdaptation Could cells be adapting? CheckMetabolism->CheckAdaptation No Solution_ReplenishCompound Solution: Replenish media with fresh compound CheckMetabolism->Solution_ReplenishCompound Yes Solution_TimeCourseAnalysis Solution: Analyze early time points for mechanism CheckAdaptation->Solution_TimeCourseAnalysis Yes

References

Common pitfalls in BYK 49187 experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with the PARP-1 and PARP-2 inhibitor, BYK 49187.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1] These nuclear enzymes are critical in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. This compound binds to the active site of PARP, preventing it from repairing DNA damage.[2] This inhibition of PARP activity can lead to the accumulation of DNA damage and ultimately cell death, especially in cancer cells with deficiencies in other DNA repair pathways like those involving BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[1]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in DMSO (up to 10 mM) and ethanol (B145695) (up to 50 mM). For long-term storage, it is recommended to store the compound at +4°C. Stock solutions should be stored at -20°C or -80°C.

Q3: What are the key quantitative parameters of this compound's inhibitory activity?

The inhibitory potency of this compound has been determined in both cell-free and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypePotency (pIC50)
Recombinant Human PARP-1Cell-free8.36
Murine PARP-2Cell-free7.50

Source: Tocris Bioscience, APExBIO[3]

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation

Cell LineCell TypePotency (pIC50)
A549Human Lung Carcinoma7.80
C4IHuman Cervical Carcinoma7.02
H9c2Rat Cardiomyoblasts7.65

Source: APExBIO[3]

Troubleshooting Guides

Issue 1: Inconsistent or weak inhibition of PARP activity in cellular assays.

  • Question: I am not observing the expected level of PARP inhibition in my cell-based experiments with this compound. What could be the issue?

  • Answer: Several factors could contribute to this. First, ensure that you are inducing DNA damage in your cells (e.g., with H₂O₂ or MMS) before or during treatment with this compound, as PARP activity is significantly stimulated by DNA damage. Without a DNA damage stimulus, basal PARP activity might be too low to detect significant inhibition. Also, verify the concentration and incubation time of this compound. A pre-incubation time of 1-2 hours is typically recommended. Finally, ensure the specificity and quality of your anti-PAR antibody used for detection.

Issue 2: High background signal in PARP activity assays.

  • Question: My PARP activity assay is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. How can I reduce the background?

  • Answer: High background can be caused by several factors. Ensure that the washing steps in your protocol are sufficient to remove any unbound reagents. If you are using a radioactive assay, incomplete precipitation of the protein or degradation of the radiolabeled NAD+ could be the cause. For antibody-based detection, non-specific binding of the primary or secondary antibody can be an issue. Consider using a blocking buffer and optimizing antibody concentrations.

Issue 3: Observed cytotoxicity does not seem to be related to PARP inhibition.

  • Question: I am observing cellular toxicity at concentrations of this compound that are much higher than its IC50 for PARP inhibition. Could this be due to off-target effects?

  • Answer: While this compound is a potent PARP inhibitor, off-target effects can occur, especially at high concentrations. It is crucial to perform a thorough dose-response analysis to distinguish between on-target and potential off-target effects. To confirm that the observed phenotype is due to PARP inhibition, consider using a complementary approach, such as siRNA-mediated knockdown of PARP1, to see if the phenotype is replicated.

Issue 4: Difficulty in dissolving this compound for experiments.

  • Question: I am having trouble dissolving this compound for my experiments. What is the best way to prepare a stock solution?

  • Answer: this compound is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it further in your culture medium. For cell-based assays, the final concentration of the solvent in the culture medium should be kept low (ideally below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.[4]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow viable cells to convert MTT to formazan (B1609692) crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Cellular PARP Activity Assay (Immunofluorescence)

This protocol describes a method to measure the inhibition of PARP activity within intact cells.

  • Cell Treatment: Pre-incubate cells with various concentrations of this compound.

  • DNA Damage Induction: Induce DNA damage by adding a DNA-damaging agent (e.g., H₂O₂) and incubate for a short period.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Antibody Incubation: Incubate with a primary anti-PAR antibody, followed by a labeled secondary antibody.[1]

  • Detection: Add a detection substrate and quantify the signal using a fluorescence microscope or plate reader.[1]

  • Analysis: Calculate the percentage of inhibition of PAR formation for each concentration of this compound.[1]

Visualizations

BYK49187_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_SSB DNA Single-Strand Break (SSB) PARP PARP-1 / PARP-2 DNA_SSB->PARP activates PARylation PARylation PARP->PARylation catalyzes BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair BYK49187 This compound BYK49187->PARP Inhibition Inhibition

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight) Seed_Cells->Adhere Prepare_Compound Prepare Serial Dilutions of this compound Adhere->Prepare_Compound Treat_Cells Treat Cells with this compound and Controls Prepare_Compound->Treat_Cells Incubate Incubate (24-72 hours) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a cell viability (MTT) assay with this compound.

References

Technical Support Center: Enhancing the Bioavailability of BYK 49187 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the poorly soluble compound BYK 49187 during preclinical animal studies.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability

Question: We are observing low and highly variable plasma concentrations of this compound after oral gavage in rats. What are the potential causes and how can we improve this?

Answer:

Low and inconsistent oral bioavailability of a poorly water-soluble compound like this compound is a common challenge.[1][2][3] The primary reasons often revolve around its poor dissolution in the gastrointestinal (GI) tract and potential precipitation.[4][5] Here’s a systematic approach to troubleshoot and enhance bioavailability:

1. Physicochemical Characterization: A thorough understanding of this compound's properties is the first step.[6] Key parameters to evaluate include:

  • Aqueous Solubility: Determine the solubility at different pH levels (e.g., 1.2, 4.5, 6.8) to mimic the GI tract environment.[6]

  • pKa and LogP: These values will inform its ionization and lipophilicity, which are crucial for absorption.[6]

  • Solid-State Properties: Characterize the crystalline form (polymorphism) as it can significantly impact dissolution.[1][7]

2. Formulation Optimization: The formulation is a critical factor in improving the exposure of poorly soluble drugs.[8][9] Consider the following strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution, which can enhance absorption.[10][11][12]

    • Micronization: Reduces particle size to the micron range.[9][11]

    • Nanonization: Further reduction to the nanometer range can significantly improve dissolution rates.[2][10][13]

  • Lipid-Based Formulations: These are effective for lipophilic compounds and can enhance absorption through various mechanisms.[8][9][14]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, promoting drug dissolution and absorption.[1][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[1][7]

3. Excipient Selection: The right excipients can significantly improve solubility and absorption.[15][16][17]

  • Solubilizers: Surfactants (e.g., Tween 80, Cremophor EL) and co-solvents (e.g., PEG 400, propylene (B89431) glycol) can increase the solubility of this compound in the formulation.[8][15]

  • Precipitation Inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state in the GI tract and prevent precipitation.

Experimental Workflow for Formulation Screening:

Caption: A streamlined workflow for enhancing the bioavailability of this compound.

Issue 2: In vivo Precipitation Suspected

Question: Our in vitro dissolution looks promising, but the in vivo data suggests potential precipitation of this compound in the GI tract. How can we confirm and mitigate this?

Answer:

A discrepancy between in vitro dissolution and in vivo performance is often indicative of in vivo precipitation.[4][18] This can occur when the drug, dissolved in the formulation, is diluted by the aqueous environment of the GI tract, leading to supersaturation and subsequent precipitation.

1. In Vitro Precipitation Assessment: Several in vitro models can simulate the conditions of the GI tract to predict precipitation:

  • pH-Shift Dissolution: This method simulates the transit from the acidic stomach to the more neutral pH of the intestine.[19]

  • Transfer Models: These models mimic the transfer of the drug from the stomach to the small intestine, allowing for the assessment of precipitation upon dilution and pH change.

2. Mitigation Strategies:

  • Incorporate Precipitation Inhibitors: As mentioned, polymers such as HPMC, PVP, or Soluplus® can be added to the formulation to maintain supersaturation and inhibit crystal growth.

  • Optimize Formulation: For lipid-based systems, adjusting the surfactant-to-oil ratio can influence the emulsion droplet size and stability, thereby affecting drug precipitation.

Signaling Pathway of Lipid-Based Formulation Absorption:

lipid_absorption cluster_0 Lumen of Small Intestine cluster_1 Enterocyte (Intestinal Cell) cluster_2 Systemic Circulation Formulation Lipid Formulation (with this compound) Emulsion Fine Oil-in-Water Emulsion Formulation->Emulsion Dispersion Micelles Mixed Micelles (Bile Salts + Lipids) Emulsion->Micelles Digestion by Lipases Absorption Passive Diffusion Micelles->Absorption Chylomicrons Chylomicron Formation Absorption->Chylomicrons Lymphatics Lymphatic System Chylomicrons->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream via Thoracic Duct

Caption: Absorption pathway of this compound from a lipid-based formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most common formulation strategies for improving the oral bioavailability of poorly soluble drugs like this compound?

A1: The most widely used and effective strategies include:

  • Particle Size Reduction: Milling and nano-sizing techniques to increase the surface area for dissolution.[1][11]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to enhance solubility and dissolution.[1][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like SEDDS that improve solubility and can enhance absorption via the lymphatic pathway.[8][9]

  • Complexation: Using cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[1][15]

Q2: How do I select the appropriate animal model for bioavailability studies of this compound?

A2: The choice of animal model is critical for obtaining relevant preclinical data.[20][21]

  • Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[21]

  • Beagle Dogs: Often preferred for oral bioavailability studies because their GI physiology (e.g., pH, transit time, bile salt composition) is more comparable to humans than that of rodents.[20]

  • Pigs: Their GI tract is also very similar to humans, making them a good model, although they are more expensive and require specialized facilities.

Q3: What are the key pharmacokinetic parameters to assess when evaluating the bioavailability of this compound?

A3: The primary pharmacokinetic parameters to determine from the plasma concentration-time profile are:

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.[20]

  • Tmax (Time to Cmax): The time at which Cmax is reached.[20]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[20]

  • Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Data Presentation

Table 1: Comparison of Formulation Strategies for this compound in Rats

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (F%)
Aqueous Suspension50150 ± 454.0980 ± 210< 5%
Micronized Suspension50450 ± 1102.02800 ± 55015%
SEDDS501200 ± 2501.58500 ± 120045%
Solid Dispersion50950 ± 1802.06500 ± 98035%

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Solubility Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG), surfactants (e.g., Cremophor® EL), and co-solvents (e.g., Transcutol® HP).

  • Excipient Selection: Choose the oil, surfactant, and co-solvent that demonstrate the best solubilizing capacity for this compound.

  • Formulation Preparation:

    • Accurately weigh this compound and dissolve it in the selected co-solvent with the aid of gentle vortexing and/or sonication.

    • Add the oil to this mixture and vortex until a homogenous solution is formed.

    • Finally, add the surfactant and vortex thoroughly to obtain a clear, isotropic mixture.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water under gentle agitation and observe the formation of a stable emulsion.

    • Determine the droplet size of the resulting emulsion using a particle size analyzer.

Protocol 2: Oral Gavage Administration in Rats

  • Animal Preparation: Fast male Sprague-Dawley rats overnight (approximately 12-16 hours) with free access to water.[20]

  • Dose Preparation: Prepare the dosing formulation of this compound (e.g., SEDDS) at the desired concentration.

  • Administration:

    • Weigh each rat to determine the precise volume of the formulation to be administered.

    • Administer the formulation via oral gavage using a suitable gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[20]

  • Sample Analysis: Analyze the plasma samples for this compound concentrations using a validated analytical method, such as LC-MS/MS.[20]

  • Pharmacokinetic Analysis: Calculate the relevant pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[20]

References

Dealing with batch-to-batch variability of BYK 49187

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BYK-49187. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variability of this PARP-1 and PARP-2 inhibitor. Ensuring the consistency of your chemical reagents is crucial for reproducible and reliable experimental outcomes.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for a potent inhibitor like BYK-49187?

Q2: What is the mechanism of action for BYK-49187?

A: BYK-49187 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[5][7] In response to DNA single-strand breaks, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[5][8][9] BYK-49187 competes with the enzyme's natural substrate (NAD+) at the catalytic site, preventing the formation of PAR chains and stalling the DNA repair process.[9] This inhibition can lead to the accumulation of DNA damage and is particularly effective at inducing cell death in cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[5]

DNA_Damage Single-Strand DNA Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Chain Synthesis PARP1_Activation->PAR_Synthesis Inhibition Inhibition PARP1_Activation->Inhibition NAD NAD+ NAD->PAR_Synthesis Substrate Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair BYK49187 BYK-49187 BYK49187->Inhibition Inhibition->PAR_Synthesis Blocks No_Repair DNA Repair Blocked Inhibition->No_Repair

Caption: Inhibition of the PARP1 DNA repair pathway by BYK-49187.

Q3: My new batch of BYK-49187 is giving different results from the old one. What should I do first?

A: First, systematically rule out other common sources of experimental error. Confirm the stability and correct preparation of all other reagents, check cell line integrity and passage number, and verify instrument calibration. If these factors are consistent, you should then proceed to a direct comparison of the old and new batches of BYK-49187 as outlined in the Troubleshooting Guide below.

Q4: How can I minimize the impact of batch variability on my long-term research projects?

A: When beginning a long-term project, consider purchasing a single, larger lot of BYK-49187 to ensure consistency across multiple experiments. If you must switch to a new batch, you should perform "bridging studies." This involves running the new batch side-by-side with the old batch in your key assay to confirm comparable activity before using the new batch exclusively. It is also good practice to establish an in-house quality control protocol to qualify every new batch of a critical reagent.

Troubleshooting Guide: Inconsistent Results

If you suspect batch-to-batch variability is the source of inconsistent experimental results, follow this logical workflow.

Start Inconsistent Experimental Results Check_Expt 1. Rule Out Other Experimental Variables (Reagents, Cells, Instruments) Start->Check_Expt Compare_CoA 2. Compare Certificates of Analysis (CoA) (Old vs. New Batch) Check_Expt->Compare_CoA Phys_Chem 3. Perform Basic Physicochemical Tests (e.g., Solubility) Compare_CoA->Phys_Chem Advanced_Analysis 4. Conduct Advanced Analytical Comparison (HPLC, MS, NMR) Phys_Chem->Advanced_Analysis Functional_Assay 5. Perform Head-to-Head Functional Assay (e.g., PARP Activity) Advanced_Analysis->Functional_Assay Decision Are Results Equivalent? Functional_Assay->Decision Proceed Proceed with New Batch Decision->Proceed Yes Contact_Supplier Significant Difference Found: Contact Supplier & Provide Data Decision->Contact_Supplier No

Caption: Troubleshooting workflow for suspected batch-to-batch variability.

In-House Quality Control: Protocols & Data Interpretation

For critical experiments, it is advisable to perform in-house validation of new batches of BYK-49187 against a previously validated or "golden" batch.

Data Presentation: Comparative Analysis

Your analysis should aim to generate comparative data. Below are examples of how to structure this data for clear interpretation.

Table 1: Example Comparison of Certificates of Analysis

Parameter Batch A (Old) Batch B (New) Acceptable Variance
Appearance White to off-white solid White to off-white solid Conforms
Purity (by HPLC) 99.2% 98.5% < 1% difference
Identity (by ¹H-NMR) Conforms to structure Conforms to structure Conforms
Mass Spec (m/z) 336.18 [M+H]⁺ 336.19 [M+H]⁺ Conforms

| Water Content (KF) | 0.15% | 0.45% | Check impact on assay |

Table 2: Example Comparative Purity Analysis by HPLC-MS

Batch Retention Time (min) Main Peak Area (%) Impurity 1 (m/z) Impurity 2 (m/z)
Batch A (Old) 5.42 99.2 0.3% (254.1) 0.2% (350.2)

| Batch B (New) | 5.41 | 98.5 | 0.3% (254.1) | 0.8% (364.2) |

Table 3: Example Functional Assay Results (PARP1 Inhibition)

Batch IC50 (nM) 95% Confidence Interval Fold Difference
Batch A (Old) 15.2 13.5 - 17.1 -

| Batch B (New) | 16.5 | 14.8 - 18.4 | 1.08 |

Experimental Protocols

Protocol 1: Comparative Kinetic Solubility Assessment

Objective: To compare the kinetic solubility of two batches of BYK-49187 in an aqueous buffer.

Methodology:

  • Prepare Stock Solutions: Create 10 mM stock solutions of each batch of BYK-49187 in 100% DMSO.

  • Serial Dilution: In a 96-well plate, add 2 µL of the 10 mM stock solution to 98 µL of your primary assay buffer (e.g., PBS) to achieve a 200 µM solution. Mix well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation.

  • Quantitative Measurement (Optional): Transfer the solutions to a new plate, leaving any precipitate behind. Measure the concentration of the supernatant using a UV-Vis spectrophotometer or by HPLC analysis to determine the concentration of the dissolved compound.[10][11][12]

Protocol 2: Purity and Identity Verification by HPLC-MS

Objective: To compare the purity profile and confirm the identity of two batches of BYK-49187.[13][14]

Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of each batch in a suitable solvent (e.g., Methanol or Acetonitrile).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm, coupled to a mass spectrometer.

  • Analysis:

    • Inject equal amounts of each sample.

    • Compare the chromatograms for the retention time of the main peak.

    • Integrate the peak areas to determine the purity of each batch.[14]

    • Analyze the mass spectrum of the main peak to confirm the molecular weight (Expected [M+H]⁺ ≈ 336.18).[15][16]

    • Identify and compare any impurity peaks present in both samples.

Protocol 3: Structural Verification by ¹H-NMR Spectroscopy

Objective: To confirm that the chemical structure of a new batch of BYK-49187 is consistent with the expected structure and the previous batch.[17][18][19][20]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of each batch in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H-NMR spectrum for each sample on a spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Overlay the spectra of the two batches.

    • Confirm that the chemical shifts, splitting patterns (multiplicity), and integration values of all peaks are identical between the two samples.

    • Look for any additional peaks in the new batch that are not present in the old batch, as these would indicate the presence of impurities.[18]

Protocol 4: Functional Comparison using a PARP Activity Assay

Objective: To directly compare the inhibitory potency (IC50) of two batches of BYK-49187 in a biochemical or cell-based assay.

Methodology:

  • Assay Choice: Utilize a commercially available PARP activity assay kit (colorimetric, fluorometric, or chemiluminescent) or your established in-house cellular assay.[21][22][23]

  • Compound Preparation: Prepare identical 10-point, 3-fold serial dilution curves for each batch of BYK-49187, starting from a high concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Performance: Run both dilution curves on the same plate, in triplicate, to minimize inter-assay variability. Include appropriate controls (no enzyme, no inhibitor).

  • Data Analysis:

    • Normalize the data to your controls (0% and 100% inhibition).

    • Plot the dose-response curves for each batch.

    • Calculate the IC50 value for each batch using a non-linear regression fit (e.g., four-parameter logistic curve).

    • Compare the IC50 values. A difference of less than 2-fold is often considered acceptable, but this threshold should be determined based on the inherent variability of your specific assay.

Start Receive New Batch of BYK-49187 Analytical Analytical Comparison (HPLC-MS, NMR) Start->Analytical Functional Functional Comparison (PARP Activity Assay) Start->Functional Ref_Batch Establish Reference Batch (e.g., First Batch Used) Compare Compare Data vs. Reference Batch Ref_Batch->Compare Analytical->Compare Functional->Compare Accept Acceptable Variance: Release for General Use Compare->Accept Yes Reject Unacceptable Variance: Do Not Use, Contact Supplier Compare->Reject No

Caption: Workflow for in-house qualification of a new reagent batch.

References

Technical Support Center: BYK 49187 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BYK 49187 in high-throughput screening (HTS) applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with specific activity against PARP-1 and PARP-2.[1][2][3][4] These nuclear enzymes play a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. This compound exerts its effects by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of PARP enzymes.[5] This inhibition of PARP activity prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to the site of damage. The disruption of this repair process leads to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like those involving BRCA1 or BRCA2 mutations (a concept known as synthetic lethality).[2][6]

Q2: What are the key differences between a biochemical and a cell-based HTS assay for PARP inhibitors like this compound?

A2: Both biochemical and cell-based assays are valuable for screening PARP inhibitors, but they provide different types of information.

  • Biochemical assays (e.g., colorimetric, fluorescent, or luminescent assays) utilize purified PARP enzyme, NAD+ as a substrate, and a DNA activator. These assays directly measure the enzymatic activity of PARP and the ability of an inhibitor to block this activity in a controlled, cell-free environment.[7][8] They are generally more straightforward to set up and have fewer confounding factors, making them ideal for primary HTS campaigns to identify direct inhibitors.

  • Cell-based assays (e.g., cellular thermal shift assays (CETSA) or assays measuring PAR levels in cells) assess the ability of a compound to engage and inhibit PARP within a living cell.[9][10][11] These assays provide insights into cell permeability, intracellular target engagement, and the downstream cellular consequences of PARP inhibition. They are often used in secondary screening to confirm the activity of hits from biochemical assays in a more physiologically relevant context.

Q3: How should I prepare and store this compound for HTS experiments?

A3: For optimal results, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working solutions for your assay, dilute the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects the assay performance (typically ≤1%).

Q4: What are potential off-target effects of this compound?

A4: While this compound is a potent PARP-1/2 inhibitor, like many small molecule inhibitors, it may exhibit off-target activities, especially at higher concentrations. As an ATP-competitive inhibitor, there is a possibility of interaction with the ATP-binding pockets of other enzymes, such as kinases.[12][13][14] To assess the selectivity of this compound, it is advisable to perform counter-screens against a panel of kinases and other relevant enzymes, particularly those with structurally similar NAD+/ATP binding sites.[13][14]

Q5: How do I analyze and interpret the data from my HTS screen for PARP inhibitors?

A5: Data analysis for an HTS screen typically involves several steps:

  • Normalization: Raw data from each well is normalized to the controls on the same plate. This is often expressed as percent inhibition relative to a positive control (a known potent PARP inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Hit Identification: A "hit" is a compound that shows a statistically significant level of inhibition above a predefined threshold. This threshold is often set at a certain number of standard deviations from the mean of the negative controls.

  • Dose-Response Confirmation: Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 value).

  • Counter-screens: Confirmed hits should be evaluated in counter-screens to rule out assay interference and assess selectivity.[2][15][16]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and typical performance metrics for PARP inhibitor HTS assays.

ParameterValueNotes
This compound pIC50 (PARP-1) 8.36In vitro, cell-free recombinant human PARP-1.[4][17]
This compound pIC50 (PARP-2) 7.50In vitro, cell-free murine PARP-2.[4][17]
Typical HTS Z' Factor ≥ 0.5A Z' factor of 0.5 or greater is considered excellent for HTS, indicating a robust assay with a good signal window and low variability.[18]
Typical Signal-to-Background (S/B) Ratio > 2An acceptable S/B ratio is generally greater than 2, ensuring that the signal from the uninhibited reaction is clearly distinguishable from the background noise.[19]
Typical DMSO Tolerance ≤ 1% (v/v)Most enzymatic and cell-based assays can tolerate DMSO up to 1% without significant loss of performance. It is crucial to determine the specific DMSO tolerance for your assay.[12]

Experimental Protocols

Detailed Methodology: Homogeneous TR-FRET PARP Assay for HTS

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of PARP inhibitors.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Europium-labeled anti-PAR antibody (Donor)

  • Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT, 0.01% BSA)

  • This compound (as a control inhibitor)

  • Test compounds dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.

    • Include positive controls (e.g., a known potent PARP inhibitor) and negative controls (DMSO only).

  • Enzyme/DNA Mixture Preparation and Dispensing:

    • Prepare a mixture of PARP-1 enzyme and activated DNA in assay buffer. The optimal concentrations should be determined empirically during assay development.

    • Dispense the enzyme/DNA mixture into all wells of the assay plate containing the compounds.

  • Initiation of the PARP Reaction:

    • Prepare a solution of biotinylated NAD+ in assay buffer.

    • Add the biotinylated NAD+ solution to all wells to start the enzymatic reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Detection:

    • Prepare the detection reagent mixture containing the Europium-labeled anti-PAR antibody and Streptavidin-APC conjugate in a suitable detection buffer.

    • Add the detection reagent mixture to all wells to stop the PARP reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the development of the TR-FRET signal.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader using an appropriate excitation wavelength (e.g., 320 nm) and measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.

    • Calculate the Z' factor for the assay plate to assess the quality of the screen.

Troubleshooting Guide

Issue 1: Low Z' factor (< 0.5)

  • Possible Cause: High variability in either the positive or negative controls.

    • Solution:

      • Ensure consistent and accurate liquid handling. Use automated liquid handlers for better precision.

      • Check for and address any edge effects on the plate by ensuring proper sealing and incubation conditions.

      • Evaluate the stability of the reagents over the course of the experiment.

  • Possible Cause: Small signal window (low signal-to-background ratio).

    • Solution:

      • Optimize the concentrations of the PARP enzyme, activated DNA, and biotinylated NAD+.

      • Increase the incubation time for the enzymatic reaction to generate more product, but ensure the reaction is still in the linear range.

      • Optimize the concentrations of the detection reagents.

Issue 2: High percentage of false positives

  • Possible Cause: Compound interference with the assay technology.[2][15][16][18]

    • Solution:

      • Autofluorescence: Screen compounds in a buffer-only plate to identify fluorescent compounds.

      • TR-FRET Quenching: Some compounds can absorb light at the excitation or emission wavelengths, leading to signal quenching. Perform counter-screens to identify these compounds.

      • Luciferase Inhibition (for luminescence-based assays): If using a coupled-luciferase detection method, screen hits against the luciferase enzyme alone.[16]

  • Possible Cause: Non-specific inhibition.

    • Solution:

      • Test hits in orthogonal assays with different detection methods to confirm their activity.

      • Perform dose-response curves to confirm potency and rule out compounds that show activity only at the highest concentration.

Issue 3: Inconsistent IC50 values for this compound

  • Possible Cause: Degradation of the compound.

    • Solution:

      • Prepare fresh stock solutions of this compound from a new powder vial.

      • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Possible Cause: Variability in assay conditions.

    • Solution:

      • Ensure that the concentrations of all reagents, incubation times, and temperatures are consistent between experiments.

      • Verify the activity of the PARP enzyme, as lot-to-lot variability can occur.

  • Possible Cause: Solubility issues.

    • Solution:

      • Visually inspect the assay plate for any signs of compound precipitation.

      • Ensure the final DMSO concentration is within the tolerated range for both the compound's solubility and the assay's performance.

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) PARP1_2->PAR synthesizes Unrepaired_SSB Accumulation of Unrepaired SSBs PARP1_2->Unrepaired_SSB NAD NAD+ NAD->PARP1_2 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER facilitates BER->DNA_Damage repairs BYK_49187 This compound BYK_49187->PARP1_2 inhibits Apoptosis Cell Death (Apoptosis) DSB Double-Strand Breaks (during replication) Unrepaired_SSB->DSB DSB->Apoptosis

Caption: Mechanism of PARP inhibition by this compound.

HTS_Workflow cluster_Primary_Screen Primary Screen cluster_Hit_Confirmation Hit Confirmation & Triage cluster_Lead_Optimization Lead Optimization Compound_Library Compound Library (e.g., 100,000 compounds) HTS_Assay High-Throughput Screening (e.g., TR-FRET PARP Assay) Compound_Library->HTS_Assay Hit_Identification Hit Identification (% Inhibition > Threshold) HTS_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens SAR_Studies Structure-Activity Relationship (SAR) Studies Counter_Screens->SAR_Studies Cell_Based_Assays Cell-Based Assays (Target Engagement) SAR_Studies->Cell_Based_Assays Confirmed_Hits Confirmed Hits Cell_Based_Assays->Confirmed_Hits

Caption: High-throughput screening workflow for PARP inhibitors.

Troubleshooting_Tree Start Low Z' Factor in HTS Assay Check_Variability High CV% in Controls? Start->Check_Variability Yes_Var Yes Check_Variability->Yes_Var Check_Variability->Yes_Var No_Var No Check_Variability->No_Var Check_Signal_Window Low Signal-to-Background? Yes_SW Yes Check_Signal_Window->Yes_SW Check_Signal_Window->Yes_SW No_SW No Check_Signal_Window->No_SW Liquid_Handling Review Liquid Handling Precision & Accuracy Reagent_Stability Check Reagent Stability (Enzyme, Substrate) Optimize_Concentrations Optimize Reagent Concentrations Increase_Incubation Increase Reaction Time (within linear range) Yes_Var->Liquid_Handling Yes_Var->Reagent_Stability No_Var->Check_Signal_Window Yes_SW->Optimize_Concentrations Yes_SW->Increase_Incubation Other_Issue Investigate Other Issues (e.g., Plate Effects) No_SW->Other_Issue

Caption: Troubleshooting decision tree for a low Z' factor.

References

Validation & Comparative

Comparative Efficacy of BYK 49187 with Other PARP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel Poly(ADP-ribose) polymerase (PARP) inhibitor, BYK 49187, with other established PARP inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of its therapeutic potential.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the nuclear enzymes PARP-1 and PARP-2. These enzymes are critical components of the cellular response to DNA single-strand breaks (SSBs) through their central role in the Base Excision Repair (BER) pathway. Upon DNA damage, PARP-1 and PARP-2 are activated and synthesize poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of this process by compounds such as this compound leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal phenotype.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against PARP-1 and PARP-2 has been evaluated in both cell-free and cellular assays. The following table summarizes the key quantitative data and provides a comparison with other standard PARP inhibitors.

InhibitorTarget(s)Assay TypePotency (pIC50)
This compound PARP-1 / PARP-2 Cell-free (hPARP-1) 8.36
Cell-free (mPARP-2) 7.50
Cellular (A549) 7.80
Cellular (C4I) 7.02
Cellular (H9c2) 7.65
3-AminobenzamidePARP-1 / PARP-2Cell-free (hPARP-1)5.00
NicotinamidePARP-1 / PARP-2Cell-free (hPARP-1)3.65
4-Amino-1,8-naphthalimidePARP-1 / PARP-2Cell-free (hPARP-1)7.10
5-Amino-isoquinolinonePARP-1 / PARP-2Cell-free (hPARP-1)6.51
Ino-1001PARP-1 / PARP-2Cell-free (hPARP-1)7.39

Data sourced from Eltze et al., 2008, Molecular Pharmacology.

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_2->PAR catalyzes Inhibition Inhibition of PAR Synthesis Accumulation SSB Accumulation BER Base Excision Repair (BER) Proteins PAR->BER recruits Repair DNA Repair BER->Repair BYK49187 This compound BYK49187->PARP1_2 inhibits Replication DNA Replication Accumulation->Replication DSB Double-Strand Break (DSB) Replication->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death

Mechanism of PARP inhibition by this compound in DNA repair.

In_Vitro_PARP_Assay cluster_workflow Experimental Workflow start Start reagents Prepare Reaction Mixture: - Recombinant hPARP-1 - Activated DNA - [3H]NAD+ - Test Inhibitor (e.g., this compound) start->reagents incubation Incubate at 25°C for 10 min reagents->incubation stop_reaction Stop Reaction with 3-Aminobenzamide incubation->stop_reaction precipitation Precipitate Proteins with Trichloroacetic Acid (TCA) stop_reaction->precipitation scintillation Measure Radioactivity with Liquid Scintillation Counter precipitation->scintillation analysis Calculate pIC50 Values scintillation->analysis end End analysis->end

Workflow for the in vitro PARP-1 inhibition assay.

In_Vivo_Myocardial_Infarction_Model cluster_workflow In Vivo Experimental Workflow start Start anesthesia Anesthetize Male Wistar Rats start->anesthesia ligation Ligate Left Anterior Descending (LAD) Coronary Artery anesthesia->ligation treatment Administer Vehicle or This compound (i.v.) ligation->treatment reperfusion Reperfusion Period treatment->reperfusion euthanasia Euthanize Rats and Excise Hearts reperfusion->euthanasia staining Stain Heart Slices with Triphenyltetrazolium (B181601) Chloride (TTC) euthanasia->staining analysis Quantify Infarct Size staining->analysis end End analysis->end

Workflow for the rat model of myocardial infarction.

Experimental Protocols

In Vitro PARP-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human PARP-1.

Methodology:

  • A reaction mixture is prepared containing recombinant human PARP-1, activated DNA (to stimulate enzyme activity), and the co-factor [3H]NAD+.

  • The test compound (e.g., this compound) is added at various concentrations.

  • The reaction is initiated and incubated at 25°C for a defined period, typically 10 minutes.

  • The reaction is terminated by the addition of a high concentration of a known PARP inhibitor, such as 3-aminobenzamide.

  • The proteins, including the auto-poly(ADP-ribosyl)ated PARP-1, are precipitated using trichloroacetic acid (TCA).

  • The amount of incorporated [3H]ADP-ribose is quantified by liquid scintillation counting of the protein precipitate.

  • The concentration of the test compound that inhibits 50% of the PARP-1 activity (IC50) is calculated from the dose-response curve. The pIC50 is the negative logarithm of the IC50 value.

Cellular PAR Formation Assay (Immunofluorescence)

Objective: To assess the ability of a test compound to inhibit PARP activity within a cellular context.

Methodology:

  • Cells (e.g., A549 human lung carcinoma) are seeded onto coverslips and cultured.

  • The cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

  • DNA damage is induced by treating the cells with an agent such as hydrogen peroxide (H2O2) to activate PARP.

  • The cells are then fixed and permeabilized to allow for antibody penetration.

  • The coverslips are incubated with a primary antibody that specifically recognizes poly(ADP-ribose) (PAR).

  • A fluorescently labeled secondary antibody is then used to detect the primary antibody.

  • The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

  • The intensity of the PAR-specific fluorescence in the nuclei is quantified using fluorescence microscopy and image analysis software.

  • The IC50 value for the inhibition of cellular PAR formation is determined from the dose-response curve.

In Vivo Rat Model of Myocardial Infarction

Objective: To evaluate the in vivo efficacy of a PARP inhibitor in reducing myocardial infarct size following ischemia-reperfusion injury.

Methodology:

  • Male Wistar rats are anesthetized, and the left anterior descending (LAD) coronary artery is surgically exposed.

  • A ligature is placed around the LAD to induce myocardial ischemia for a specific duration (e.g., 30 minutes).

  • The test compound (e.g., this compound) or vehicle is administered intravenously at the onset of reperfusion.

  • The ligature is then removed to allow for reperfusion of the ischemic tissue for a defined period (e.g., 2 hours).

  • At the end of the reperfusion period, the rats are euthanized, and the hearts are excised.

  • The hearts are sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted tissue pale.

  • The area of infarction and the total area of the ventricles are measured using digital image analysis.

  • The infarct size is expressed as a percentage of the total ventricular area, and the reduction in infarct size by the test compound is calculated relative to the vehicle-treated group.

Conclusion

The data presented in this guide demonstrate that this compound is a potent inhibitor of PARP-1 and PARP-2, with efficacy observed in both cell-free and cellular-based assays. Its inhibitory activity is comparable to or greater than several standard PARP inhibitors. The detailed experimental protocols provided herein should serve as a valuable resource for researchers investigating the therapeutic potential of PARP inhibitors in oncology and other disease areas.

Cross-Laboratory Validation of BYK 49187: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the Poly (ADP-ribose) polymerase (PARP) inhibitor BYK 49187 with other well-characterized PARP inhibitors, namely Olaparib, Rucaparib, Niraparib, and Talazoparib. Designed for researchers, scientists, and drug development professionals, this document outlines the methodologies for cross-laboratory validation of this compound's activity and presents its performance in the context of established alternatives. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided to facilitate reproducible research.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are critical enzymes in the cellular response to DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Upon detecting a DNA break, PARP enzymes synthesize long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1] PARP inhibitors, including this compound, exert their therapeutic effect by blocking this enzymatic activity.[1] This inhibition prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.

In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair leads to a state of "synthetic lethality," where the combination of two non-lethal defects results in cell death. A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, creating a cytotoxic complex that further disrupts DNA replication and transcription.

Below is a diagram illustrating the signaling pathway of PARP-1 and PARP-2 in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_SSB->PARP1_2 activates PARylation PAR Chain Synthesis (PARylation) PARP1_2->PARylation Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex BER Base Excision Repair (BER) Repair_Complex->BER BYK_49187 This compound (PARP Inhibitor) BYK_49187->PARP1_2 inhibits PARP_Trapping PARP Trapping on DNA BYK_49187->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality (in HR-deficient cells) DSB->Cell_Death

PARP signaling in DNA repair and inhibitor action.

Comparative Quantitative Data

The following tables summarize the in vitro inhibitory potency of this compound and other commercially available PARP inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypePotency (pIC50)Reference
Recombinant Human PARP-1Cell-free8.36[1][2][3][4]
Murine PARP-2Cell-free7.50[1][2][3][4]

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation

Cell LineCell TypePotency (pIC50)Reference
A549Human Lung Carcinoma7.80[1][2]
C4IHuman Cervical Carcinoma7.02[1][2]
H9c2Rat Cardiomyoblasts7.65[1][2]

Table 3: Comparative In Vitro Potency of Various PARP Inhibitors

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)
This compound ~4.4 ~31.6
Olaparib1-51-5
Rucaparib1.4-
Niraparib3.82.1
Talazoparib0.58-

*Calculated from pIC50 values. Note: IC50 values for Olaparib, Rucaparib, Niraparib, and Talazoparib are sourced from various publications and may have been determined under different assay conditions.

Experimental Protocols for Cross-Validation

To facilitate the cross-laboratory validation of this compound's activity, detailed protocols for key experiments are provided below. Adherence to these standardized methods will enhance the reproducibility and comparability of results.

Cell-Free PARP Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PARP-1 or PARP-2 enzyme.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • White opaque 96-well plates

Procedure:

  • Coat the 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compound at various concentrations to the wells.

  • Add the PARP enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate.

  • Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cellular PARP Inhibition Assay (PAR Formation Assay)

Objective: To measure the inhibition of PARP activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound)

  • DNA-damaging agent (e.g., H2O2 or MMS)

  • Fixing and permeabilizing solutions

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent for a short period (e.g., 10-15 minutes).

  • Fix and permeabilize the cells.

  • Incubate with the primary anti-PAR antibody.

  • Wash and incubate with the labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the fluorescence intensity of PAR in the nucleus.

  • Calculate the percentage of inhibition of PAR formation for each concentration and determine the IC50 value.

PARP Trapping Assay (Chromatin Fractionation)

Objective: To assess the ability of a PARP inhibitor to trap PARP enzymes on chromatin in a cellular context.

Materials:

  • Cancer cell line of interest

  • Test compound (e.g., this compound)

  • Subcellular fractionation kit or buffers

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against PARP-1

  • Primary antibody against a chromatin marker (e.g., Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with varying concentrations of the test compound for a defined period (e.g., 4-24 hours).

  • Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Quantify the protein concentration in each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against PARP-1 and a chromatin loading control.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the amount of chromatin-bound PARP-1 to the loading control.

  • Compare the amount of trapped PARP-1 in treated cells to untreated controls.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the cross-validation and comparative analysis of PARP inhibitors in different laboratory settings.

Experimental_Workflow Start Start: Select PARP Inhibitors for Comparison (e.g., this compound, Olaparib, etc.) Protocol_Standardization Standardize Experimental Protocols (Biochemical, Cellular, and Trapping Assays) Start->Protocol_Standardization Lab_A Laboratory A Protocol_Standardization->Lab_A Lab_B Laboratory B Protocol_Standardization->Lab_B Assays_A Perform Standardized Assays Lab_A->Assays_A Assays_B Perform Standardized Assays Lab_B->Assays_B Data_A Collect and Analyze Data (IC50, PARP Trapping Efficiency) Assays_A->Data_A Data_B Collect and Analyze Data (IC50, PARP Trapping Efficiency) Assays_B->Data_B Data_Comparison Inter-Laboratory Data Comparison and Statistical Analysis Data_A->Data_Comparison Data_B->Data_Comparison Report Generate Comparative Report (Tables, Figures, Conclusions) Data_Comparison->Report End End Report->End

Workflow for cross-laboratory validation.

Conclusion

This compound is a potent inhibitor of both PARP-1 and PARP-2, demonstrating significant activity in both biochemical and cellular assays.[1][2][3][4] This guide provides the necessary framework for the cross-validation of its activity in different laboratory settings by offering standardized experimental protocols. By comparing its performance against established PARP inhibitors, researchers can gain a clearer understanding of its potential as a therapeutic agent and a tool for cancer research. The provided methodologies for assessing PARP inhibition and trapping will ensure data consistency and facilitate a robust evaluation of this compound's pharmacological profile.

References

A Head-to-Head Comparison of BYK 49187 and Talazoparib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two poly (ADP-ribose) polymerase (PARP) inhibitors, BYK 49187 and Talazoparib (B560058). While both molecules target the PARP family of enzymes, which are critical for DNA repair, the extent of publicly available data on their anti-cancer properties varies significantly. This document summarizes the existing experimental data for both compounds to facilitate an objective comparison for research and drug development purposes.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality. A key mechanism for the efficacy of many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, preventing the enzyme's dissociation and creating a physical obstruction to DNA replication and transcription, which is often more cytotoxic than catalytic inhibition alone.

This compound: A Potent PARP-1/2 Inhibitor

This compound is a potent small molecule inhibitor of PARP-1 and PARP-2.[1] Preclinical data has demonstrated its ability to inhibit PARP activity in both cell-free and cellular assays.[1] However, publicly available information regarding its direct cytotoxic effects on cancer cell lines and its in vivo anti-tumor efficacy is limited.

Talazoparib: A Clinically Approved PARP Inhibitor with Potent Trapping Activity

Talazoparib (Talzenna®) is a potent, FDA-approved dual inhibitor of PARP-1 and PARP-2.[2][3] It is distinguished by its exceptionally high PARP trapping efficiency, which is considered a major contributor to its potent anti-cancer activity.[2][4][5] Talazoparib has undergone extensive preclinical and clinical evaluation, demonstrating significant efficacy in various cancer models, particularly those with BRCA1/2 mutations.[2][3][4][5][6][7][8][9][10][11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Talazoparib. It is important to note the absence of direct head-to-head experimental comparisons and the limited availability of oncology-related data for this compound.

Table 1: In Vitro Inhibitory Activity against PARP Enzymes

CompoundTargetAssay TypePotency (pIC50)Potency (IC50, nM)Reference(s)
This compound Recombinant Human PARP-1Cell-free8.36~4.4[1]
Murine PARP-2Cell-free7.50~31.6[1]
Talazoparib PARP-1Cell-free-0.57[2][4][5]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Cellular Inhibitory and Cytotoxic Activity

CompoundCell LineCell TypeAssay TypePotency (pIC50)Potency (IC50, µM)Reference(s)
This compound A549Human Lung CarcinomaPAR formation inhibition7.80-[1]
C4IHuman Cervical CarcinomaPAR formation inhibition7.02-[1]
H9c2Rat CardiomyoblastsPAR formation inhibition7.65-[1]
Talazoparib MDA-MB-436 (BRCA1 mutant)Triple-Negative Breast CancerCytotoxicity-0.13[8]
HCC1937 (BRCA1 mutant)Triple-Negative Breast CancerCytotoxicity-10[8]
SKBR3HER2+ Breast CancerCytotoxicity-0.04[8]
JIMT1HER2+ Breast CancerCytotoxicity-0.002[8]
MDA-MB-231Triple-Negative Breast CancerCytotoxicity-0.48[8]
MDA-MB-468Triple-Negative Breast CancerCytotoxicity-0.8[8]
MCF-7ER+ Breast CancerCytotoxicity-1.1 - 5.4[8][9]
T47DER+ Breast CancerCytotoxicity-0.14[9]
MM134Invasive Lobular CarcinomaCytotoxicity-0.038[9]
44PEInvasive Lobular CarcinomaCytotoxicity-0.013[9]

Table 3: In Vivo Anti-Tumor Efficacy

CompoundModel TypeCancer TypeKey FindingsReference(s)
This compound Rat model of myocardial infarctionNot applicable (Cardiovascular)Significant reduction in infarct size at 3 mg/kg followed by 3 mg/kg/h.[1]
Talazoparib Patient-Derived Xenografts (PDX)Triple-Negative Breast CancerCaused dramatic regression in 5 of 12 PDXs, including models without germline BRCA1/2 mutations but with other DNA repair pathway alterations.[6][12][13]
Cell Line-Derived Xenografts (CDX)Pediatric CancersPotentiated the activity of temozolomide, showing significant synergism against Ewing sarcoma xenografts.[4]
Patient-Derived Xenografts (PDX)Endometrial CancerShowed sensitivity in p53-mutant models.[14]

Signaling Pathways and Experimental Workflows

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the central role of PARP in DNA repair and the principle of synthetic lethality exploited by PARP inhibitors in HR-deficient cancer cells.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival SSB repair DNA_DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) DNA_DSB->HR activates HR->Cell_Survival DSB repair DNA_SSB_cancer DNA Single-Strand Break (SSB) PARP_cancer PARP DNA_SSB_cancer->PARP_cancer PARP_inhibitor PARP Inhibitor (this compound / Talazoparib) PARP_inhibitor->PARP_cancer inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_cancer->Replication_Fork_Collapse Unrepaired SSBs lead to DNA_DSB_cancer Toxic Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_cancer HR_deficient Defective Homologous Recombination (HR) DNA_DSB_cancer->HR_deficient cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Workflow: In Vitro Cytotoxicity Assessment (MTT Assay)

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound on cancer cell lines using an MTT assay.

start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding overnight_incubation Incubate overnight to allow cell adherence cell_seeding->overnight_incubation compound_treatment Treat cells with serial dilutions of This compound or Talazoparib overnight_incubation->compound_treatment incubation_period Incubate for a defined period (e.g., 72 hours) compound_treatment->incubation_period mtt_addition Add MTT reagent to each well incubation_period->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm using a plate reader solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for an MTT-based cell viability assay.

Experimental Workflow: In Vivo Tumor Xenograft Study

This diagram illustrates the key steps involved in evaluating the anti-tumor efficacy of a PARP inhibitor in a mouse xenograft model.

start Start cell_implantation Implant human cancer cells subcutaneously into immunodeficient mice start->cell_implantation tumor_growth Monitor tumor growth until a specified volume is reached cell_implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer PARP inhibitor (e.g., Talazoparib) or vehicle control daily randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until study endpoint is reached monitoring->endpoint analysis Analyze tumor growth inhibition and assess toxicity endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo tumor xenograft study.

Experimental Protocols

PARP Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP by detecting the amount of poly(ADP-ribose) (PAR) synthesized.

  • Coating: Coat a 96-well plate with histone proteins, which serve as a substrate for PARP.

  • Reaction: Add cell lysates or purified PARP enzyme to the wells along with a reaction buffer containing NAD+ (the substrate for PAR synthesis).

  • Incubation: Incubate the plate to allow the PARP-mediated PARylation of histones.

  • Detection: Wash the plate to remove non-bound components. Add a primary antibody that specifically recognizes PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color, measured by a plate reader, is proportional to the amount of PAR synthesized and thus reflects PARP activity.

  • Inhibition Measurement: To measure the inhibitory effect of a compound, perform the assay in the presence of varying concentrations of the inhibitor and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., from 0.001 to 100 µM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PARP inhibitor in a mouse model.

  • Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., a BRCA-mutant breast cancer cell line) and implant approximately 5-10 million cells suspended in Matrigel subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the mice into different treatment groups (e.g., vehicle control and different doses of the test compound).

  • Drug Administration: Administer the PARP inhibitor (e.g., Talazoparib at a specified dose and schedule, often daily oral gavage) and the vehicle control for a defined period (e.g., 21-28 days).

  • Efficacy and Toxicity Monitoring: Measure tumor volume and mouse body weight twice weekly throughout the study.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Assess toxicity based on body weight changes and clinical observations.

Conclusion

This guide provides a comparative overview of this compound and Talazoparib based on currently available data. Talazoparib is a well-characterized, clinically approved PARP inhibitor with demonstrated high potency in catalytic inhibition and, notably, PARP trapping, leading to significant anti-tumor activity in a wide range of preclinical oncology models.

In contrast, while this compound has been identified as a potent inhibitor of PARP-1 and PARP-2 enzymatic activity, there is a notable lack of publicly available data on its cytotoxic effects against cancer cell lines, its PARP trapping efficiency, and its in vivo efficacy in oncology models. Therefore, a direct and comprehensive head-to-head comparison of their anti-cancer performance is not currently possible. Further research into the anti-cancer properties of this compound is necessary to fully understand its therapeutic potential relative to established PARP inhibitors like Talazoparib. Researchers are encouraged to consider the differing levels of validation when selecting a PARP inhibitor for their studies.

References

Independent Verification of Published BYK 49187 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PARP inhibitor BYK 49187 with other commercially available alternatives, supported by published experimental data. All quantitative data is summarized for direct comparison, and detailed methodologies for key experiments are provided to facilitate independent verification.

Comparative Efficacy of PARP Inhibitors

The inhibitory potency of this compound against PARP-1 and PARP-2 has been evaluated and compared with other well-established PARP inhibitors. The following table summarizes the half-maximal inhibitory concentration (pIC50 and IC50 values) for these compounds.

CompoundPARP-1 InhibitionPARP-2 InhibitionReference
This compound pIC50: 8.36pIC50: 7.50 (murine)[1][2][3][4][5]
OlaparibIC50: 1.9 nMIC50: 1.0 nM
RucaparibIC50: 1.4 nMIC50: 6.4 nM
TalazoparibIC50: 0.57 nM-[3]
NiraparibIC50: 3.8 nMIC50: 2.1 nM[3]
VeliparibKi: 5.2 nMKi: 2.9 nM[3]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. IC50 and Ki values are directly provided where pIC50 was not available in the searched literature. Direct comparison between pIC50 and IC50/Ki requires conversion.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of PARP inhibitors like this compound.

In Vitro PARP Enzyme Activity Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PARP-1 and PARP-2.

Principle: The assay measures the incorporation of a labeled NAD+ substrate by the PARP enzyme onto histone proteins, a process that is inhibited in the presence of a PARP inhibitor.

Materials:

  • Recombinant human PARP-1 or murine PARP-2 enzyme.[1][2]

  • Activated DNA (e.g., calf thymus DNA treated with a nuclease).

  • Histone H1.

  • [³²P]-NAD+ or other labeled NAD+ substrate.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT).

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, activated DNA, and histones.

  • Add the test compound at a range of concentrations to the reaction mixture.

  • Initiate the reaction by adding the PARP enzyme and labeled NAD+.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the proteins.

  • Filter the mixture and wash to remove unincorporated labeled NAD+.

  • Measure the radioactivity of the precipitated protein-histone complex using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the pIC50 value.[1]

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP activity within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The amount of poly(ADP-ribose) (PAR), the product of PARP activity, is then quantified using an anti-PAR antibody and visualized by immunofluorescence.

Materials:

  • Human cell line (e.g., A549, C4I, or H9c2).[2]

  • DNA-damaging agent (e.g., H₂O₂ or methyl methanesulfonate).

  • Test compound (e.g., this compound) at various concentrations.

  • Primary antibody against PAR.

  • Fluorescently labeled secondary antibody.

  • Fluorescence microscope.

Procedure:

  • Seed cells on coverslips or in microplates and allow them to adhere.

  • Treat the cells with the test compound for a specified pre-incubation time.

  • Induce DNA damage by adding a DNA-damaging agent for a short period.

  • Fix the cells with a suitable fixative (e.g., methanol/acetone).

  • Permeabilize the cells to allow antibody entry.

  • Incubate the cells with the primary anti-PAR antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Mount the coverslips or image the plates using a fluorescence microscope.

  • Quantify the fluorescence intensity in the cell nuclei to determine the level of PAR formation and calculate the inhibitory effect of the compound.

Visualizations

Signaling Pathway: Base Excision Repair (BER)

The following diagram illustrates the Base Excision Repair (BER) pathway, a critical DNA repair mechanism where PARP-1 and PARP-2 play a key role. Inhibition of PARP enzymes by compounds like this compound disrupts this pathway.

BER_Pathway cluster_initiation 1. Damage Recognition & Excision cluster_repair 2. DNA Synthesis & Ligation DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 senses PARylation Poly(ADP-ribose) (PAR) Synthesis (PARylation) PARP1_2->PARylation catalyzes Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment signals for PolB DNA Polymerase β (Polβ) Recruitment->PolB facilitates binding of BYK49187 This compound (Inhibitor) BYK49187->PARP1_2 inhibits Ligase3 DNA Ligase III PolB->Ligase3 fills gap Repaired_DNA Repaired DNA Ligase3->Repaired_DNA seals nick

Caption: Role of PARP-1/2 in the Base Excision Repair (BER) pathway and its inhibition by this compound.

Experimental Workflow: PARP Inhibitor Evaluation

The diagram below outlines a typical experimental workflow for the evaluation of a novel PARP inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Enzyme_Assay Biochemical PARP-1/2 Enzyme Activity Assay pIC50_Det Determine pIC50 Values Enzyme_Assay->pIC50_Det Animal_Model Animal Model of Disease (e.g., Myocardial Infarction) pIC50_Det->Animal_Model informs Cell_Culture Culture Human Cell Lines Damage_Induction Induce DNA Damage (e.g., with H₂O₂) Cell_Culture->Damage_Induction Inhibitor_Treatment Treat with This compound Damage_Induction->Inhibitor_Treatment IF_Staining Immunofluorescence Staining for PAR Inhibitor_Treatment->IF_Staining Microscopy Fluorescence Microscopy & Analysis IF_Staining->Microscopy Microscopy->Animal_Model informs Drug_Admin Administer This compound Animal_Model->Drug_Admin Efficacy_Eval Evaluate Therapeutic Efficacy Drug_Admin->Efficacy_Eval

Caption: A typical workflow for the preclinical evaluation of a PARP inhibitor like this compound.

References

Assessing the Isoform-Selectivity of BYK 49187 Against Other PARP Family Members: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the isoform-selectivity of the poly(ADP-ribose) polymerase (PARP) inhibitor, BYK 49187. The focus is to objectively present its performance against different PARP family members, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1][2] These nuclear enzymes are critical in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Inhibition of PARP activity by compounds like this compound is a promising therapeutic strategy in oncology, inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1 or BRCA2 mutations.[1] this compound exerts its effects by inhibiting the enzymatic activity of PARP-1 and PARP-2, which prevents the synthesis of poly(ADP-ribose) (PAR) chains, a key step in recruiting other DNA repair proteins to the site of damage.[1]

Quantitative Performance Data

The inhibitory activity of this compound has been quantified against human PARP-1 and murine PARP-2 in cell-free biochemical assays. The data is presented in terms of pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 1: Inhibitory Potency of this compound against PARP-1 and PARP-2

PARP IsoformSourcepIC50IC50 (nM)
Human PARP-1 (cell-free)Recombinant8.36~4.4
Murine PARP-2 (cell-free)Recombinant7.50~31.6

Note: IC50 values are calculated from the provided pIC50 values (IC50 = 10^(-pIC50) M) and are approximate.

Based on the available data, this compound is a highly potent inhibitor of both PARP-1 and PARP-2. It is important to note that one source explicitly states that this compound "displays no selectivity for PARP1/2".[2]

Comparative Isoform-Selectivity

A comprehensive assessment of a PARP inhibitor's selectivity requires testing against a broad panel of the 17-member PARP family. Currently, public domain data on the activity of this compound against other PARP isoforms such as PARP-3, Tankyrase 1 (TNKS1/PARP5a), and Tankyrase 2 (TNKS2/PARP5b) is not available.

To provide a framework for the importance of such analysis, the table below presents a qualitative summary of the selectivity profiles of several well-characterized clinical PARP inhibitors. This contextual comparison highlights the varying degrees of selectivity observed among different inhibitor scaffolds.

Table 2: Qualitative Selectivity Profiles of Selected Clinical PARP Inhibitors (Contextual Comparison)

InhibitorPrimary TargetsSelectivity Profile
OlaparibPARP-1, PARP-2Potent inhibitor of PARP-1 and PARP-2, but less selective over other PARP family members.[3]
VeliparibPARP-1, PARP-2Selective inhibitor of PARP-1 and PARP-2.[3]
TalazoparibPARP-1, PARP-2Potent but less selective inhibitor of PARP-1. Also shows activity against TNKS1.[3][4]
NiraparibPARP-1, PARP-2Selective inhibitor of PARP-1 and PARP-2.[3]

The lack of broad-panel selectivity data for this compound represents a significant knowledge gap and underscores the necessity for further experimental investigation to fully characterize its pharmacological profile.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to assess inhibitors like this compound, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.

Base Excision Repair (BER) Pathway and PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1_2 PARP-1 / PARP-2 DNA_Damage->PARP1_2 recruits PARylation Poly(ADP-ribose) Synthesis (PARylation) PARP1_2->PARylation catalyzes XRCC1 XRCC1 Recruitment PARylation->XRCC1 recruits Repair_Complex DNA Repair Complex Assembly XRCC1->Repair_Complex Repair DNA Repair Repair_Complex->Repair BYK49187 This compound BYK49187->PARP1_2 inhibits

Caption: Role of PARP-1/2 in the Base Excision Repair pathway and its inhibition by this compound.

Workflow for Assessing PARP Inhibitor Selectivity cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant_PARPs Prepare Recombinant PARP Isoforms Incubation Incubate PARP Isoforms with Inhibitor and NAD+ Recombinant_PARPs->Incubation Inhibitor_Dilution Prepare Serial Dilutions of this compound Inhibitor_Dilution->Incubation Detection Detect PARylation (e.g., ELISA, Luminescence) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Cell_Culture Culture Cells Inhibitor_Treatment Treat Cells with This compound Cell_Culture->Inhibitor_Treatment Induce_Damage Induce DNA Damage (e.g., H2O2) Inhibitor_Treatment->Induce_Damage Cell_Viability Assess Cell Viability (e.g., MTT, AlamarBlue) Inhibitor_Treatment->Cell_Viability Cell_Lysis Lyse Cells Induce_Damage->Cell_Lysis PAR_Detection Detect Intracellular PAR (e.g., Western Blot, ELISA) Cell_Lysis->PAR_Detection

Caption: Generalized experimental workflow for determining PARP inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key experiments used to assess PARP inhibitor selectivity.

Biochemical PARP Inhibition Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PARP isoforms.

  • Principle: Recombinant PARP enzymes are incubated with a DNA substrate to activate them, along with the co-factor NAD+ and varying concentrations of the inhibitor. The extent of PARylation is then quantified.

  • Materials:

    • Recombinant human PARP isoforms (PARP-1, PARP-2, PARP-3, TNKS1, TNKS2, etc.)

    • Activated DNA (e.g., nicked DNA)

    • This compound

    • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagents (e.g., anti-PAR antibody, streptavidin-HRP for biotinylated NAD+, or luminescence-based NAD+ detection kits)

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the recombinant PARP enzyme, activated DNA, and the diluted inhibitor.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding NAD+.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a potent PARP inhibitor like 3-aminobenzamide (B1265367) or by heat inactivation).

    • Quantify the amount of PAR produced using a suitable detection method (e.g., ELISA with an anti-PAR antibody or a chemiluminescent assay that measures NAD+ consumption).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular PARP Inhibition Assay (In Cellulo)

This assay measures the effect of the inhibitor on PARP activity within intact cells, providing insights into its cell permeability and target engagement in a more physiological context.

  • Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the inhibitor. The level of intracellular PAR is then quantified.

  • Materials:

    • Cell line of interest (e.g., A549, HeLa)

    • Cell culture medium and supplements

    • This compound

    • DNA damaging agent (e.g., hydrogen peroxide (H2O2), methyl methanesulfonate (B1217627) (MMS))

    • Lysis buffer

    • Primary antibody against PAR and a suitable secondary antibody

    • Detection reagents for Western blotting or ELISA

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the cell lysates.

    • Quantify the levels of PAR in the lysates using Western blotting or an ELISA-based method.

    • Normalize the PAR signal to the total protein concentration or a loading control (e.g., β-actin).

    • Calculate the percentage of inhibition of PAR formation at each inhibitor concentration to determine the cellular IC50.

Conclusion

This compound is a potent inhibitor of PARP-1 and PARP-2. The currently available data indicates a lack of selectivity between these two closely related isoforms. A comprehensive understanding of its potential therapeutic applications and off-target effects necessitates a broader selectivity profiling against the entire PARP family. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for advancing the development of this and other PARP inhibitors. Researchers are encouraged to perform these broader selectivity studies to fully elucidate the pharmacological profile of this compound.

References

Comparative Analysis of BYK 49187's Effect on Different Tumor Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the PARP inhibitor BYK 49187 and its effect on various tumor cell lines. This document objectively compares the available data on this compound with other prominent PARP inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound and PARP Inhibition

This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2.[1] These nuclear enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). By inhibiting PARP, this compound disrupts the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs leads to double-strand breaks (DSBs) during DNA replication. This overwhelming DNA damage results in genomic instability and ultimately, cell death through a mechanism known as synthetic lethality.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been evaluated in both cell-free and cellular assays. The following tables summarize the available quantitative data for this compound and provide a comparison with other clinically approved PARP inhibitors in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against PARP-1 and PARP-2 [1]

Target EnzymeAssay TypePotency (pIC50)
Recombinant Human PARP-1Cell-free8.36
Murine PARP-2Cell-free7.50

Table 2: Cellular Inhibitory Activity of this compound on PAR Formation [1]

Cell LineCell TypePotency (pIC50)
A549Human Lung Carcinoma7.80
C4IHuman Cervical Carcinoma7.02
H9c2Rat Cardiomyoblasts7.65

Table 3: Comparative IC50 Values of PARP Inhibitors in Various Cancer Cell Lines

PARP InhibitorCancer TypeCell LineIC50 (µM)
This compound Lung CarcinomaA549Data not available in µM
Cervical CarcinomaC4IData not available in µM
Olaparib Breast CancerMDA-MB-436 (BRCA1 mutant)4.7
Breast CancerHCC1937 (BRCA1 mutant)96
Breast CancerMDA-MB-231 (TNBC)≤20
Breast CancerMDA-MB-468 (TNBC)<10
Breast CancerMCF-7 (ER+)~11
Rucaparib Breast CancerMDA-MB-436 (BRCA1 mutant)2.3
Breast CancerHCC1937 (BRCA1 mutant)13
Breast CancerMDA-MB-231 (TNBC)≤20
Breast CancerMDA-MB-468 (TNBC)<10
Breast CancerMCF-7 (ER+)~10
Niraparib Breast CancerMDA-MB-436 (BRCA1 mutant)3.2
Breast CancerHCC1937 (BRCA1 mutant)11
Breast CancerMDA-MB-231 (TNBC)≤20
Breast CancerMDA-MB-468 (TNBC)<10
Breast CancerMCF-7 (ER+)~5.4
Talazoparib Breast CancerMDA-MB-436 (BRCA1 mutant)0.13
Breast CancerHCC1937 (BRCA1 mutant)10
Breast CancerMDA-MB-231 (TNBC)0.48
Breast CancerMDA-MB-468 (TNBC)0.8
Breast CancerMCF-7 (ER+)~1.1

Note: The pIC50 values for this compound have not been directly converted to IC50 in the available literature. A higher pIC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described in this guide.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in BRCA-deficient Cancer Cells DNA_SSB Single-Strand DNA Break PARP PARP-1 / PARP-2 DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes Inhibition Inhibition BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair facilitates BYK_49187 This compound BYK_49187->PARP DSB Double-Strand DNA Breaks Inhibition->DSB leads to accumulation of unrepaired SSBs, causing Genomic_Instability Genomic Instability DSB->Genomic_Instability Apoptosis Apoptosis / Cell Death Genomic_Instability->Apoptosis

Figure 1: Signaling pathway of PARP inhibition by this compound.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Efficacy Assessment cluster_data_analysis 3. Data Analysis Seed_Cells Seed Cancer Cells (e.g., A549, C4I) Treat_Cells Treat with this compound (or other PARP inhibitors) Seed_Cells->Treat_Cells PARP_Assay PARP Activity Assay (Cellular PAR Formation) Treat_Cells->PARP_Assay Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treat_Cells->Viability_Assay Clonogenic_Assay Colony Formation Assay Treat_Cells->Clonogenic_Assay Quantify Quantify Results (e.g., Absorbance, Colony Count) PARP_Assay->Quantify Viability_Assay->Quantify Clonogenic_Assay->Quantify Calculate Calculate pIC50 / IC50 Quantify->Calculate Compare Compare Efficacy Calculate->Compare

Figure 2: General experimental workflow for evaluating PARP inhibitor efficacy.

Experimental Protocols

Cellular PARP Activity Assay (ELISA-based)

This protocol is for the semi-quantitative detection of poly(ADP-ribose) (PAR) deposited onto immobilized histone proteins.

  • Materials:

    • 96-well plates pre-coated with histones

    • Cell lysis buffer

    • Wash buffer (PBS + 0.1% Triton X-100)

    • Anti-PAR monoclonal antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • Microplate reader

  • Procedure:

    • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or other PARP inhibitors for the desired time.

    • Cell Lysis: Lyse the cells using a suitable lysis buffer.

    • PARP Reaction: Add cell lysates to the histone-coated wells.

    • Incubation: Incubate for a specified time to allow PARP in the lysate to PARylate the histones.

    • Washing: Wash the wells to remove unbound components.

    • Primary Antibody Incubation: Add anti-PAR antibody to each well and incubate.

    • Washing: Wash the wells.

    • Secondary Antibody Incubation: Add HRP-conjugated secondary antibody and incubate.

    • Washing: Wash the wells.

    • Signal Development: Add TMB substrate and incubate until color develops.

    • Stopping the Reaction: Add stop solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

    • Analysis: Calculate the percentage of PAR formation inhibition and determine the pIC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the test compound for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

  • Materials:

    • 6-well plates

    • Culture medium

    • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

  • Procedure:

    • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.

    • Treatment: Treat the cells with the desired concentrations of the compound for a specified duration.

    • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

    • Fixation and Staining: Fix the colonies with methanol (B129727) and stain with crystal violet solution.

    • Washing and Drying: Wash the plates with water and allow them to air dry.

    • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term effect of the compound on cell survival.

Comparative Discussion

The available data indicates that this compound is a potent inhibitor of PARP-1 and PARP-2, with significant activity in lung and cervical cancer cell lines.[1] Its high pIC50 values suggest strong inhibitory potential. However, a direct comparison of its efficacy across a broader range of tumor types is limited by the lack of publicly available data.

In contrast, other PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib have been extensively studied and have gained regulatory approval for the treatment of various cancers, particularly those with BRCA mutations. These include ovarian, breast, prostate, and pancreatic cancers. The in vitro data presented in Table 3 demonstrates that the efficacy of these inhibitors can vary significantly between different breast cancer cell lines, highlighting the importance of tumor-specific context in determining sensitivity to PARP inhibition.

For researchers investigating novel cancer therapeutics, this compound represents a promising tool for studying PARP inhibition, particularly in lung and cervical cancer models. Further preclinical studies are warranted to explore its efficacy in other tumor types, especially those known to be responsive to PARP inhibition, to fully understand its therapeutic potential relative to the established PARP inhibitors. The detailed experimental protocols provided in this guide can serve as a foundation for conducting such comparative studies.

References

Benchmarking BYK 49187 Against Next-Generation PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer therapeutics, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of the dual PARP1/PARP2 inhibitor, BYK 49187, against the new wave of next-generation, PARP1-selective inhibitors, with a focus on preclinical data. The objective is to offer a clear, data-driven perspective for researchers and drug development professionals.

Executive Summary

First-generation PARP inhibitors, such as olaparib, rucaparib, niraparib, and talazoparib, have demonstrated significant clinical efficacy, particularly in cancers with BRCA1/2 mutations. However, their dual inhibition of both PARP1 and PARP2 is associated with hematological toxicities, which can limit dosing and combination strategies.[1][2][3] The development of next-generation PARP inhibitors aims to mitigate these off-target effects by selectively targeting PARP1, the primary driver of synthetic lethality in homologous recombination deficient (HRD) cancers.[1][2][3] This guide benchmarks the preclinical profile of this compound, a potent dual PARP1/2 inhibitor, against saruparib (AZD5305), a leading next-generation PARP1-selective inhibitor.

Data Presentation: Head-to-Head Inhibitor Profile

The following table summarizes the key preclinical quantitative data for this compound and the next-generation PARP inhibitor, saruparib (AZD5305).

ParameterThis compoundSaruparib (AZD5305)First-Generation PARP Inhibitors (Representative)
Target(s) PARP1 and PARP2PARP1-selectivePARP1 and PARP2
PARP1 Inhibition (pIC50 / IC50) pIC50: 8.36[4]IC50: 3 nM[5][6][7][8][9]Varies (e.g., Olaparib IC50: ~1-5 nM)
PARP2 Inhibition (pIC50 / IC50) pIC50: 7.50 (murine)[4]IC50: 1400 nM[5][6][7][8][9]Varies (e.g., Olaparib IC50: ~1-5 nM)
PARP1/PARP2 Selectivity Non-selective[4]~500-fold[1][10][11][12]Generally non-selective
Cellular PARylation Inhibition (IC50) pIC50: 7.80 (A549 cells)[4]2.3 nM (A549 cells)[1][6]Varies
PARP Trapping Data not availablePotent PARP1 trapper; no PARP2 trapping detected[1][6]Potent PARP1 and PARP2 trappers

Signaling Pathway and Mechanism of Action

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP catalytic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a concept known as synthetic lethality.

A key mechanism of action for many PARP inhibitors is the "trapping" of PARP1 and PARP2 on DNA. This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription and is considered a major contributor to the cytotoxicity of these inhibitors. Next-generation inhibitors are designed to selectively trap PARP1, which is believed to be the primary driver of anti-tumor efficacy, while avoiding PARP2 trapping, which is linked to hematological toxicity.[1][2][3]

PARP_Signaling_Pathway PARP Signaling in DNA Repair and Inhibition cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition cluster_2 Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation catalyzes PARP_Trapping PARP-DNA Trapped Complex PARP1->PARP_Trapping BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair BYK_49187 This compound (Dual Inhibitor) BYK_49187->PARP1 inhibits & traps Next_Gen_PARPi Next-Gen PARPi (PARP1-Selective) Next_Gen_PARPi->PARP1 selectively inhibits & traps DSB_Formation Double-Strand Break (DSB) Formation PARP_Trapping->DSB_Formation leads to HR_Proficient HR Proficient Cell DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient DSB_Repair DSB Repaired HR_Proficient->DSB_Repair Cell_Death Apoptosis / Cell Death HR_Deficient->Cell_Death Synthetic Lethality Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are standardized protocols for key in vitro assays.

PARP1/PARP2 Enzymatic Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified PARP1 or PARP2 by 50% (IC50).

Methodology:

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, biotinylated-NAD+, 96-well plates, assay buffer, streptavidin-HRP, and a chemiluminescent substrate.

  • Procedure:

    • Coat a 96-well plate with histones or other suitable PARP substrates.

    • Add a fixed concentration of PARP1 or PARP2 enzyme and activated DNA to each well.

    • Introduce a serial dilution of the test compound (e.g., this compound) or vehicle control.

    • Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated-NAD+.

    • Incubate at room temperature to allow for the incorporation of biotinylated ADP-ribose onto the substrate.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP to detect the biotinylated PAR chains.

    • After another wash step, add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.

Cellular PARP Inhibition Assay

Objective: To measure the inhibition of PARP activity within intact cells.

Methodology:

  • Reagents and Materials: Cell line of interest (e.g., A549), cell culture medium, DNA damaging agent (e.g., H2O2 or MMS), test compound, lysis buffer, anti-PAR antibody, secondary antibody, and detection system (e.g., ELISA or Western blot).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with a serial dilution of the test compound for a specified time.

    • Induce DNA damage and subsequent PARP activation by treating with a DNA damaging agent.

    • Lyse the cells to extract cellular proteins.

    • Quantify the amount of poly(ADP-ribose) (PAR) using an anti-PAR antibody-based method such as ELISA or Western blotting.

  • Data Analysis: Normalize the PAR signal to the total protein concentration. Plot the percentage of PAR inhibition against the logarithm of the inhibitor concentration to calculate the cellular IC50.

PARP Trapping Assay

Objective: To quantify the ability of an inhibitor to stabilize the PARP-DNA complex.

Methodology:

  • Reagents and Materials: Cell line, test compound, DNA damaging agent (optional), subcellular fractionation kit, antibodies against PARP1 and a chromatin marker (e.g., Histone H3).

  • Procedure:

    • Treat cells with the test compound at various concentrations. Co-treatment with a low dose of a DNA damaging agent can enhance the signal.

    • Perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.

    • Isolate the chromatin-bound protein fraction.

    • Quantify the amount of PARP1 in the chromatin fraction using Western blotting.

    • Use a chromatin-specific protein like Histone H3 as a loading control to ensure equal loading of the chromatin fractions.

  • Data Analysis: Quantify the band intensity for PARP1 and the loading control. The amount of trapped PARP1 is determined by the increase in the PARP1 signal in the chromatin-bound fraction in treated cells compared to vehicle-treated controls. The potency of PARP trapping is often expressed as the EC50, the concentration of the inhibitor that results in 50% of the maximal PARP trapping.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Benchmarking cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison Enzymatic_Assay PARP1/PARP2 Enzymatic Assay IC50_pIC50 Determine IC50 / pIC50 Enzymatic_Assay->IC50_pIC50 Cellular_Assay Cellular PARP Inhibition Assay Cellular_Assay->IC50_pIC50 Trapping_Assay PARP Trapping Assay EC50 Determine Trapping EC50 Trapping_Assay->EC50 Selectivity_Ratio Calculate Selectivity Ratio (PARP2 IC50 / PARP1 IC50) IC50_pIC50->Selectivity_Ratio Comparison_Table Generate Comparative Data Table EC50->Comparison_Table Selectivity_Ratio->Comparison_Table

Caption: A streamlined workflow for the preclinical benchmarking of PARP inhibitors.

Conclusion

The benchmarking of this compound against next-generation PARP inhibitors like saruparib (AZD5305) highlights a significant evolution in PARP inhibitor design. While this compound is a potent dual inhibitor of PARP1 and PARP2, the field is progressively moving towards PARP1-selective agents. The rationale for this shift is the potential for an improved therapeutic window, driven by a reduction in the hematological toxicities associated with PARP2 inhibition.[1][2][3]

The preclinical data for saruparib demonstrates a significant increase in selectivity for PARP1 over PARP2, coupled with potent PARP1 trapping. This profile is designed to maximize anti-tumor efficacy while minimizing off-target effects. For researchers and drug developers, the choice between a dual inhibitor and a selective inhibitor will depend on the specific therapeutic context, including the tumor type, the genetic background of the cancer, and the potential for combination therapies. This guide provides the foundational data and methodologies to inform such critical decisions in the advancement of PARP-targeted cancer therapies.

References

Safety Operating Guide

Prudent Disposal of BYK 49187: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BYK 49187 could not be located in publicly available resources. The following procedural guidance is based on general best practices for the disposal of solid, non-volatile research chemicals. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from their supplier for definitive and chemical-specific disposal instructions. The supplier's SDS is the primary and authoritative source for all safety and handling information.

For your convenience, you can request the Safety Data Sheet for this compound from the following suppliers:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to assume the compound has potential hazards in the absence of a specific SDS. Adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with any research chemical, is a critical aspect of laboratory safety and environmental responsibility. The following steps outline a general procedure for the disposal of solid chemical waste.

  • Waste Identification and Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Waste Segregation:

    • Segregate the this compound waste into a designated container for solid chemical waste.

    • Avoid mixing with liquid waste, sharps, or biologically hazardous materials.

  • Containerization:

    • Use a clearly labeled, sealable, and chemically compatible container for the solid waste.

    • Ensure the container is in good condition and free from leaks or damage.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("163120-31-8"), and the approximate quantity.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from general laboratory traffic and incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of chemical waste down the drain or in the regular trash.

Quantitative Data Summary

As no specific SDS was found for this compound, there is no quantitative data (e.g., toxicity levels, exposure limits) to present in a table. The table below provides a general guide for the segregation of common laboratory waste streams.

Waste CategoryDescriptionExamples
Solid Chemical Waste Non-sharp, solid materials contaminated with chemicals.Contaminated gloves, weigh paper, bench protectors
Liquid Chemical Waste Aqueous and organic solvent waste.Unused solutions, reaction mixtures, washings
Sharps Waste Items that can puncture or cut skin and are contaminated with chemicals or biological materials.Needles, scalpels, Pasteur pipettes
Broken Glass Non-contaminated broken glassware.Broken beakers, flasks, test tubes

Experimental Protocols

No experimental protocols were cited in the provided information.

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for the proper disposal of a research chemical like this compound.

General Chemical Disposal Workflow Start Start: Chemical Waste Generated PPE Wear Appropriate PPE Start->PPE Identify Identify Waste Type (Solid, Liquid, Sharp) Segregate Segregate into Appropriate Waste Stream Identify->Segregate SDS Consult Safety Data Sheet (SDS) for Specific Instructions Identify->SDS Consult for specifics Containerize Use Correctly Labeled, Sealed Container Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store Dispose Arrange for Professional Disposal (EHS or Contractor) Store->Dispose PPE->Identify

Caption: General workflow for laboratory chemical disposal.

Essential Safety and Logistical Information for Handling BYK 49187

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BYK 49187 (CAS No. 163120-31-8) was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling research chemicals with unknown toxicological properties and information from suppliers of similar research compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling, storage, and disposal protocols.

Immediate Safety and Handling Precautions

This compound is a potent inhibitor of PARP-1 and PARP-2 and is intended for research use only. Due to the limited information on its specific hazards, it should be handled with caution in a controlled laboratory environment.

Operational Plan:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used, the procedures involved, and the potential for exposure.

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling the compound.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible in the laboratory.

  • Emergency Procedures: All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection - Nitrile or neoprene gloves (double-gloving recommended).- Fully buttoned lab coat.Prevents skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator may be required for operations with a high potential for aerosolization or if working outside of a fume hood. Consult with your EHS department for proper respirator selection and fit-testing.Minimizes the risk of inhaling the compound.
Foot Protection Closed-toe shoes.Protects feet from spills.
Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Consult the supplier's product information for any specific storage temperature requirements.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a PARP inhibitor would be specific to the research being conducted. Researchers should consult relevant scientific literature for established methodologies and adapt them to their specific experimental design.

Visualizing a Chemical Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.

G Workflow for Handling a this compound Spill cluster_0 Immediate Response cluster_1 Assessment and Preparation cluster_2 Containment and Cleanup cluster_3 Disposal and Reporting A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Assess the extent of the spill C->D Once safe to re-enter E Consult the SDS (if available) or chemical safety information D->E F Don appropriate PPE E->F G Contain the spill with absorbent material F->G H Carefully collect the absorbed material G->H I Decontaminate the spill area H->I J Place all contaminated materials in a labeled hazardous waste container I->J K Dispose of waste according to institutional protocols J->K L Report the spill to the lab supervisor and EHS K->L

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.